1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-6-methyl-4-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCRKRTZVLAUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole: Synthesis, Characterization, and Potential Applications
Disclaimer: The subject of this technical guide, 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole, is a novel chemical entity. As of the latest literature and database review, it is not commercially available and has no assigned CAS number. This guide is therefore presented as a prospective analysis, detailing a proposed synthetic route, predicted properties, and potential research applications based on established chemical principles and data from structurally related compounds.
Introduction and Compound Identification
This compound represents a unique molecular scaffold combining a pyrrole ring with a substituted nitrophenyl group. The pyrrole moiety is a five-membered aromatic heterocycle fundamental to many biologically active molecules, including heme and chlorophyll[1][2]. The 2-chloro-6-methyl-4-nitrophenyl substituent introduces electronic and steric features that can significantly influence the molecule's chemical and physical properties. The electron-withdrawing nature of the nitro group and the halogen, combined with the steric hindrance from the ortho-methyl and chloro groups, suggests potential for unique reactivity and biological interactions.
While the target compound itself is not documented, its key precursor, 2-chloro-6-methyl-4-nitroaniline, is a known chemical with established identifiers.
Table 1: Identifiers for this compound and its Precursor
| Identifier | This compound | 2-chloro-6-methyl-4-nitroaniline (Precursor) |
| CAS Number | Not Assigned | 69951-02-6[3] |
| Molecular Formula | C11H9ClN2O2 | C7H7ClN2O2[3] |
| Molecular Weight | 236.66 g/mol (Calculated) | 186.59 g/mol [3] |
| IUPAC Name | This compound | 2-chloro-6-methyl-4-nitroaniline[3] |
Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis
The most direct and reliable method for synthesizing N-substituted pyrroles from primary amines is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring.
Rationale for Synthetic Route
The Paal-Knorr synthesis is selected for its high efficiency, operational simplicity, and broad substrate scope[4]. The starting materials, 2-chloro-6-methyl-4-nitroaniline and 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyl), are readily available. The reaction proceeds via the formation of a di-imine intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the aromatic pyrrole ring.
Proposed Experimental Protocol
Materials:
-
2-chloro-6-methyl-4-nitroaniline (CAS: 69951-02-6)
-
2,5-dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-methyl-4-nitroaniline (1.0 eq).
-
Dissolve the aniline in a minimal amount of ethanol.
-
Add glacial acetic acid (as catalyst and solvent).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualization of the Synthetic Workflow
Caption: Paal-Knorr synthesis workflow for the target compound.
Predicted Physicochemical Properties and Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyrrole ring (triplet-like signals), aromatic protons of the nitrophenyl ring (singlet or doublet signals), and a singlet for the methyl group protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrrole ring, the substituted nitrophenyl ring, and the methyl group. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C11H9ClN2O2. The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observable. |
| FT-IR | Characteristic peaks for N-O stretching of the nitro group, C-Cl stretching, C-H stretching of aromatic and methyl groups, and C=C and C-N stretching of the pyrrole ring. |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |
Molecular Structure
Sources
Molecular weight and formula of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
An In-Depth Technical Guide to 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole: Physicochemical Properties and Synthetic Considerations
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide focuses on the substituted N-arylpyrrole, this compound. Pyrrole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules, including heme, chlorophyll, and various pharmaceuticals.[1][2] The introduction of specific substituents onto the pyrrole and phenyl rings, as in the title compound, can dramatically influence its physicochemical properties and biological activity. This document provides a detailed analysis of the molecular formula and weight of this compound, alongside a discussion of its structural characteristics and a hypothetical experimental workflow for its synthesis and characterization.
Physicochemical Characteristics
The structural attributes of this compound are dictated by the combination of the planar, aromatic pyrrole ring and the substituted phenyl group. The presence of a chloro, a methyl, and a nitro group on the phenyl ring introduces specific electronic and steric effects that are crucial for its potential interactions in a biological or chemical system.
Molecular Formula and Weight
The chemical formula of this compound is C₁₁H₉ClN₂O₂ . This is determined by the summation of the atoms from the pyrrole ring (C₄H₄N) and the 2-chloro-6-methyl-4-nitrophenyl substituent (C₇H₅ClNO₂).
The molecular weight is calculated based on the atomic masses of the constituent elements:
-
Carbon (C): 11 x 12.011 = 132.121
-
Hydrogen (H): 9 x 1.008 = 9.072
-
Chlorine (Cl): 1 x 35.453 = 35.453
-
Nitrogen (N): 2 x 14.007 = 28.014
-
Oxygen (O): 2 x 15.999 = 31.998
Total Molecular Weight = 236.66 g/mol
This data is summarized in the table below for clarity.
| Property | Value |
| Chemical Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.66 g/mol |
| IUPAC Name | This compound |
Hypothetical Synthetic and Analytical Workflow
Given that this compound is a substituted N-arylpyrrole, a common and effective method for its synthesis would be the Paal-Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, the primary amine would be 2-chloro-6-methyl-4-nitroaniline.
Experimental Protocol: Paal-Knorr Synthesis
Objective: To synthesize this compound.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-Chloro-6-methyl-4-nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methyl-4-nitroaniline (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of this compound via the Paal-Knorr reaction, followed by analytical techniques for structural verification.
Structural Elucidation
Following synthesis and purification, the structure of this compound would be confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the substituted phenyl ring. The two protons on the phenyl ring will appear as doublets in the aromatic region. The pyrrole protons will likely appear as two multiplets. The methyl group protons will present as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming the overall carbon framework.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of 236.66 g/mol . The isotopic pattern of the molecular ion peak will also confirm the presence of one chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include those for the C-H stretching of the aromatic rings, the N-O stretching of the nitro group, and the C-Cl stretching.
Conclusion
This technical guide provides foundational information on this compound for researchers and professionals in the chemical and pharmaceutical sciences. The calculated molecular formula (C₁₁H₉ClN₂O₂) and molecular weight (236.66 g/mol ) are key identifiers for this compound. The outlined synthetic and analytical workflows provide a practical framework for its preparation and characterization. The unique combination of substituents on this N-arylpyrrole scaffold suggests it could be a valuable candidate for further investigation in medicinal chemistry and materials science.
References
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Supporting Information. (n.d.). American Chemical Society. Retrieved February 22, 2024, from [Link]
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Pyrrole - Wikipedia. (2024). In Wikipedia. Retrieved February 22, 2024, from [Link]
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1-(2-Nitrophenyl)pyrrole. (n.d.). NIST WebBook. Retrieved February 22, 2024, from [Link]
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1-(2,3,4,6-Tetrachloro-5-methylphenyl)-1H-pyrrole. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
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EL-Atawy, M. A., Ferretti, F., & Ragaini, F. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry, 2018(10), 1224-1232. [Link]
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1H-Pyrrole, 1-methyl-2,5-bis(4-nitrophenyl)-. (n.d.). LookChem. Retrieved February 22, 2024, from [Link]
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Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (2020). MIT Open Access Articles. [Link]
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PYRROLE. (n.d.). Ataman Kimya. Retrieved February 22, 2024, from [Link]
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Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
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Knorr pyrrole synthesis - Wikipedia. (2023). In Wikipedia. Retrieved February 22, 2024, from [Link]
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4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][5][6]triazine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
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Synthesis of pyrrole and substituted pyrroles (Review). (2019). ResearchGate. [Link]
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Analysis of the N.M.R. Spectrum of pyrrole. (1968). ResearchGate. [Link]
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A Technical Guide to Determining and Understanding the Solubility Profile of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole in various organic solvents. While specific experimental data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles of solubility, presents a robust, step-by-step protocol for experimental determination using the gold-standard shake-flask method, and details the analytical procedures required for accurate quantification. It is designed to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
This compound is a substituted nitrophenyl-pyrrole derivative. Compounds with such motifs are of significant interest in medicinal chemistry and materials science.[1][2] The successful application of this and similar molecules in any field is fundamentally dependent on understanding their solubility. Poorly characterized solubility can lead to significant challenges, including:
-
Inefficient Synthesis and Purification: Difficulty in selecting appropriate solvents for reactions, extractions, and recrystallizations.
-
Unreliable Bioassay Results: Precipitation of the compound in in vitro or in vivo test media can lead to a gross underestimation of its biological activity.[3]
-
Formulation and Bioavailability Issues: For drug candidates, low aqueous and lipid solubility can result in poor absorption and inadequate therapeutic exposure.[4]
This guide provides the essential theoretical and practical framework to systematically determine the solubility of this compound, enabling informed decisions throughout the research and development process.
Theoretical Principles Governing Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process. A substance dissolves when the Gibbs free energy of mixing is negative.[5] This is practically governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules play a dominant role.[6][7]
Structural Analysis and Predicted Solubility
The structure of this compound features several distinct functional groups that dictate its interaction with different solvents:
-
Nonpolar Moieties: The pyrrole and phenyl rings are aromatic and largely nonpolar, favoring interactions with nonpolar solvents through van der Waals forces and π-π stacking.
-
Polar Moieties: The nitro group (-NO₂) is highly polar and can act as a hydrogen bond acceptor. The chloro group (-Cl) is also electronegative, contributing to the molecule's overall dipole moment.
-
Steric Hindrance: The ortho-positioning of the chloro and methyl groups on the phenyl ring can influence how solvent molecules approach and solvate the molecule.
Based on these features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Sparingly Soluble | The polar nitro and chloro groups limit solubility in highly nonpolar solvents. Aromatic solvents like toluene may show slightly better solubility due to potential π-π interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents possess a significant dipole moment that can interact favorably with the polar nitro and chloro groups, while their organic character accommodates the nonpolar rings.[6][8] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability of these solvents to hydrogen bond may not be fully exploited as the solute is primarily a hydrogen bond acceptor. Their polarity is beneficial, but the nonpolar bulk of the molecule can limit high solubility.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents offer a balance of polarity and dispersity that is often effective for dissolving complex organic molecules.[6] |
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model deconstructs the total Hildebrand solubility parameter (δt) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] The principle is that substances with similar HSP values are likely to be miscible.[11] The distance (Ra) between the HSP values of a solute and a solvent in this three-dimensional space can be calculated, and a smaller distance implies higher solubility.[5]
The Influence of Temperature
The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of solution (ΔH°sol).[12][13]
where S is the solubility, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(S) versus 1/T, known as a van't Hoff plot, can be used to determine the enthalpy of solution.[14][15]
Experimental Determination: The Saturation Shake-Flask Method
To obtain definitive, quantitative data, an experimental approach is required. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[16][17]
Rationale for the Shake-Flask Method
This method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value. This constant concentration is, by definition, the equilibrium solubility.[18] The presence of excess solid is crucial to ensure that the solution is truly saturated.[19]
Detailed Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL amber glass vials). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., at 25°C and 37°C to assess temperature dependence). Agitate the vials at a consistent rate (e.g., 250 RPM) for a set period.
-
Establishing Equilibrium (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[19] A 36-hour protocol has also been validated for many compounds.[18]
-
Sample Collection and Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 30 minutes) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Crucially, the undissolved solid must be removed. This is typically achieved by:
-
Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Discard the first portion of the filtrate to avoid any adsorption effects.
-
Centrifugation: Centrifuging the vial at high speed and then carefully sampling the supernatant.
-
-
Dilution: Immediately dilute the clear filtrate/supernatant with a known volume of an appropriate mobile phase or solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC-UV.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification
A reliable and validated analytical method is essential for accurately measuring the solute concentration.[20] For an aromatic, nitro-containing compound, HPLC-UV and UV-Vis spectrophotometry are highly suitable.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[21][22]
Protocol for Method Development:
-
Column Selection: A C18 reversed-phase column is a standard starting point for compounds of this polarity.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[23][24]
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a dilute solution of the compound.
-
Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Create a series of at least five standard solutions by serial dilution of the stock solution.
-
Inject each standard onto the HPLC system and record the peak area.
-
Plot peak area versus concentration. The resulting linear regression (R² > 0.99) is the calibration curve used to determine the concentration of the unknown solubility samples.
-
UV-Vis Spectrophotometry
This method is faster than HPLC but less specific. It is suitable if the compound is pure and no other components in the solution absorb at the chosen wavelength.[25][26]
Protocol for Method Development:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentration in the same solvent used for the solubility experiment. Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a Beer's Law calibration curve.[4][27]
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly and concisely, typically in a tabular format.
Table 2: Example Data Table for Quantitative Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | 25.0 | Experimental Value | Calculated Value |
| Acetone | 37.0 | Experimental Value | Calculated Value |
| Acetonitrile | 25.0 | Experimental Value | Calculated Value |
| Acetonitrile | 37.0 | Experimental Value | Calculated Value |
| Dichloromethane | 25.0 | Experimental Value | Calculated Value |
| Ethanol | 25.0 | Experimental Value | Calculated Value |
| Toluene | 25.0 | Experimental Value | Calculated Value |
Interpreting this data involves correlating the experimental results with the theoretical principles. For instance, higher solubility in acetone and acetonitrile compared to ethanol would confirm the dominant role of polar aprotic interactions.
Diagram: Molecular Influences on Solubility
Caption: Key molecular features influencing solubility behavior.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By combining an understanding of fundamental solubility principles with the rigorous application of the shake-flask experimental method and validated analytical quantification, researchers can generate the high-quality data essential for advancing their chemical and pharmaceutical development programs. Adherence to these protocols will ensure the production of reliable, reproducible results that can confidently guide solvent selection for synthesis, purification, and formulation.
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- Wagner, B.D. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI.
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- Wikipedia. (n.d.). Pyrrole. Wikipedia.
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- Aguilar-Granda, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
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- BLDpharm. (n.d.). 1-(2-Chloro-4-nitrophenyl)-1H-pyrrole. BLDpharm.
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The Nitro Group as a Critical Determinant in the Biological Activity of Arylpyrroles: A Structure-Activity Relationship (SAR) Analysis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the structure-activity relationships (SAR) of nitro-substituted arylpyrroles, with a primary focus on their dual antimicrobial and anticancer activities. It moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, grounded in published experimental data.
Introduction: The Pyrrole Scaffold and the Influence of Nitro-Substitution
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] When functionalized with an aryl substituent and one or more nitro (NO₂) groups, the resulting nitro-substituted arylpyrroles exhibit potent, often dual, pharmacological effects. The nitro group, a strong electron-withdrawing moiety, is a well-established pharmacophore but can also act as a toxicophore, making a thorough understanding of its influence paramount for rational drug design.[2] Its impact on the electronic properties and polarity of the parent molecule can dramatically alter interactions with biological targets.[2]
This guide synthesizes findings on a specific class of nitro-arylpyrroles, the pyrrolomycins (PMs), to dissect the relationship between the position of the nitro substituent on the pyrrole ring and the resulting antimicrobial and anticancer potency.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrrolomycins is profoundly influenced by structural modifications to the pyrrole nucleus.[1] Seminal work by Raimondi et al. (2020) involved the synthesis of novel nitro-pyrrolomycins where nitro groups were systematically introduced at different positions of the pyrrole ring. This allows for a direct and robust SAR analysis.[3]
Antimicrobial Activity
The introduction of nitro groups onto the pyrrole ring has been shown to significantly enhance antibacterial activity, often improving the minimal bactericidal concentration (MBC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens when compared to the natural, non-nitro-substituted parent compounds.[3][4]
The position of the nitro group is a critical determinant of this activity. Analysis of the Minimum Inhibitory Concentration (MIC) values reveals distinct patterns of efficacy.
Table 1: Antimicrobial Activity (MIC) of Nitro-Substituted Pyrrolomycins
| Compound | R¹ | R² | R³ | MIC (µM) vs S. aureus | MIC (µM) vs P. aeruginosa |
| PM-C (Parent) | Cl | Cl | Cl | 30 | >90 |
| 5a | NO₂ | H | H | 30 | >90 |
| 5b | H | NO₂ | Cl | 60 | >90 |
| 5c | H | NO₂ | Br | 6 | >90 |
| 5d | NO₂ | H | NO₂ | 15 | 30 |
| (Data synthesized from Raimondi et al., Antibiotics, 2020)[1][3] |
SAR Insights for Antimicrobial Activity:
-
Single Nitro Substitution: A single nitro group at the R¹ position (Compound 5a ) does not improve activity against S. aureus compared to the parent chlorinated compound (PM-C). A nitro group at the R² position (Compound 5b ) actually decreases activity.
-
Halogen-Nitro Synergy: A striking increase in potency against S. aureus is observed in Compound 5c , where a nitro group at R² is combined with a bromine atom at R³. This compound is 5-fold more active than a synthetic analog containing five bromines, highlighting a synergistic effect between the nitro group and the halogen.[1]
-
Dinitro Substitution: The presence of two nitro groups at the R¹ and R³ positions (Compound 5d ) restores potent activity against S. aureus and, crucially, confers significant activity against the Gram-negative P. aeruginosa, which was resistant to most other analogs. This suggests that increasing the electron-withdrawing nature of the pyrrole ring is key to achieving broader-spectrum activity.[1]
Anticancer Activity
The same series of nitro-pyrrolomycins was evaluated for anticancer effects against colon (HCT116) and breast (MCF-7) cancer cell lines. The results demonstrate that the structural features governing antimicrobial potency also modulate cytotoxicity, though with distinct nuances.
Table 2: Anticancer Activity (IC₅₀) and Selectivity of Nitro-Substituted Pyrrolomycins
| Compound | IC₅₀ (µM) vs HCT116 | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs hTERT-RPE-1 (Non-cancerous) | Cancer Selectivity Index (C-SI)¹ |
| PM-C (Parent) | 0.8 | 1.5 | 9.0 | 8 |
| 5a | 2.25 | 1.95 | 65.0 | 32 |
| 5b | 18.68 | 28.75 | 55.0 | 2.5 |
| 5c | 7.64 | 12.02 | 78.0 | 8 |
| 5d | 1.05 | 0.95 | >90 | >90 |
| ¹ C-SI is the ratio of IC₅₀ against non-cancerous cells to the average IC₅₀ against cancer cell lines. A higher value indicates greater selectivity for cancer cells. | ||||
| (Data synthesized from Raimondi et al., Antibiotics, 2020)[1][3] |
SAR Insights for Anticancer Activity:
-
High Potency of Dinitro Analog: Compound 5d , with two nitro groups, is the most potent anticancer agent in the series, exhibiting sub-micromolar IC₅₀ values against both cancer cell lines.[5] Its activity is comparable to or greater than the natural parent compound PM-C.[1]
-
Improved Safety Profile: Crucially, the most potent compounds (5a and 5d ) also display the highest Cancer Selectivity Index (C-SI). Compound 5d shows an exceptionally high selectivity, being significantly less toxic to non-cancerous epithelial cells than the parent compound.[1][3] This suggests that the dinitro-substitution pattern not only enhances potency but also improves the therapeutic window.
-
Positional Effects: Similar to the antimicrobial results, a single nitro group at R² (Compound 5b ) is detrimental to activity. However, a single nitro group at R¹ (Compound 5a ) maintains good potency while dramatically increasing selectivity compared to PM-C.
General Workflow for SAR Studies
The process of elucidating these structure-activity relationships follows a systematic and iterative workflow. This involves chemical synthesis, biological screening, and data analysis to inform the design of the next generation of compounds.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Proposed Mechanism of Action: The Role of Nitro Group Bio-reduction
Nitroaromatic compounds are often pro-drugs that require metabolic activation within the target cell to exert their biological effect.[6] This activation typically involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine species. These reactive intermediates can then interact with and damage critical cellular macromolecules like DNA and proteins, leading to cell death.
Caption: Conceptual diagram of the reductive activation of nitro-arylpyrroles.
This reductive activation pathway helps explain the observed SAR. The presence of multiple, strongly electron-withdrawing nitro groups (as in Compound 5d ) would facilitate the initial reduction step, potentially leading to a faster accumulation of the cytotoxic reactive species and thus greater potency.
Experimental Design and Protocols
The generation of reliable SAR data depends on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.
Representative Synthesis of Nitro-Arylpyrroles
The following protocol is a representative procedure for the nitration of a dichlorinated pyrrolomycin precursor, based on the methods described for the synthesis of compounds 5a-d .[3]
Protocol: Synthesis of a Mononitro-Pyrrolomycin (e.g., Compound 5a)
-
Dissolution: Dissolve the dichlorinated pyrrolomycin precursor (1 equivalent) in concentrated sulfuric acid (H₂SO₄) within a flask placed in an ice-salt bath to maintain a low temperature.
-
Nitrating Agent Preparation: In a separate vessel, carefully prepare the nitrating agent by adding nitric acid (HNO₃, 1 equivalent) to a small amount of concentrated H₂SO₄.
-
Nitration: Add the nitrating agent dropwise to the stirred solution of the pyrrole precursor over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water containing a cold 5% H₂SO₄ solution to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with deionized water until the filtrate is neutral.
-
Purification: Dry the crude product and purify using automated flash chromatography to yield the desired mononitro-pyrrolomycin.
Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard procedure for evaluating antimicrobial potency.[7]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well (inoculum in broth, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and allows for the calculation of IC₅₀ values.[7][8]
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 4 hours in the dark at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Agitate the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Conclusion and Future Perspectives
The structure-activity relationship of nitro-substituted arylpyrroles is a compelling area of study, demonstrating how precise chemical modifications can tune biological activity and therapeutic potential. The evidence clearly indicates that the number and position of nitro groups on the pyrrole ring are critical determinants of both antimicrobial and anticancer potency. Specifically, a dinitro-substitution pattern has emerged as a highly promising motif, conferring broad-spectrum antibacterial activity and potent, highly selective anticancer effects.
The likely mechanism, involving reductive bioactivation, provides a rational basis for these observations and suggests that these compounds could be particularly effective in the hypoxic microenvironments characteristic of solid tumors and bacterial biofilms. Future research should focus on elucidating the exact molecular targets of the activated species and exploring further structural modifications to optimize pharmacokinetic properties and enhance in vivo efficacy. The insights gained from this SAR analysis provide a robust framework for the continued development of this potent class of therapeutic agents.
References
-
Biffis, A., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. ChemCatChem. Available at: [Link]
-
Kar, S., & Deb, P. K. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Raimondi, M. V., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Ragaini, F., et al. (2001). Synthesis of N-Arylpyrroles, Hetero-Diels−Alder Adducts, and Allylic Amines by Reaction of Unfunctionalized Dienes with Nitroarenes and Carbon Monoxide, Catalyzed by Ru(CO)3(Ar-BIAN). Organometallics. Available at: [Link]
-
Pace, V., & Holzer, W. (2013). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Biffis, A., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. ResearchGate. Available at: [Link]
-
Yasodha, A., et al. (2015). A QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF ANTIMICROBIAL ACTIVITY OF 1-ARYL / ALKYL-4-AMINO / DIMETHYLAMINO / PYRROLIDINO / MORPHOLINO PYRIDINIUM BROMIDES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Nasser, J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. ResearchGate. Available at: [Link]
-
Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica. Available at: [Link]
-
McGuire, T. R., et al. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Raimondi, M. V., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. Available at: [Link]
-
ResearchGate. (2025). Synthesis Screening Antimicrobial Activity Of Novel Pyrrole Derivatives. ResearchGate. Available at: [Link]
-
Asirvatham, S., & Thakur, J. (2025). Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. ResearchGate. Available at: [Link]
-
SciSpace. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. SciSpace. Available at: [Link]
-
National Institute of Technology and Evaluation (NITE). (2017). Quantitative Structure Activity Relationships (QSAR) and Category Approach. NITE. Available at: [Link]
-
Franzblau, S. G., et al. (2010). Quantitative structure-activity relationship studies on nitrofuranyl antitubercular agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfactants. Scientific Reports. Available at: [Link]
-
Rashad, A. E., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available at: [Link]
-
Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry. Available at: [Link]
-
Jevtić, I., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. Available at: [Link]
-
ResearchGate. (2025). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
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Role of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole as a Chlorfenapyr intermediate
This guide provides an in-depth technical analysis of the synthesis of Chlorfenapyr and evaluates the specific chemical 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole .
Executive Summary: Structural & Synthetic Divergence
Core Insight: Based on current industrial synthesis protocols and structural activity relationship (SAR) data, This compound is NOT a valid intermediate for Chlorfenapyr.
There is a fundamental structural mismatch between the user-specified molecule and the Chlorfenapyr scaffold:
-
Chlorfenapyr is an N-alkoxyalkyl pyrrole (specifically N-ethoxymethyl).
-
The specified molecule is an N-aryl pyrrole (specifically N-(2-chloro-6-methyl-4-nitrophenyl)).
In organic synthesis, the N-aryl bond of a pyrrole is chemically robust and difficult to cleave selectively to replace with an ethoxymethyl group without destroying the pyrrole ring. Therefore, the specified molecule likely belongs to a different class of agrochemicals (such as phenylpyrrole fungicides or fiprole-related insecticides ) or represents a novel research compound for SAR studies.
This guide will first detail the validated industrial synthesis of Chlorfenapyr (establishing the correct intermediates) and then provide a technical evaluation of the user's molecule , explaining its hypothetical synthesis and why it is chemically distinct from the Chlorfenapyr pathway.
Part 1: The Validated Chlorfenapyr Synthesis
To understand the divergence, we must first establish the "Gold Standard" synthesis of Chlorfenapyr (CAS: 122453-73-0). The industrial route focuses on the construction of the 2,3,4,5-substituted pyrrole core followed by N-alkylation.
The Key Intermediate: Tralopyril
The true "pivot point" in Chlorfenapyr manufacturing is the molecule Tralopyril (Chlorfenapyr-NH).
-
Chemical Name: 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[1]
-
Role: It is the direct precursor to Chlorfenapyr.
Synthesis Workflow (Graphviz)
Figure 1: The standard industrial synthesis pathway for Chlorfenapyr, highlighting the correct key intermediate (Tralopyril).
Part 2: Technical Analysis of this compound
Here we analyze the user's specific molecule. While not a Chlorfenapyr intermediate, it is a chemically plausible structure that may be encountered in competitor analysis or novel insecticide discovery .
Structural Comparison Table
| Feature | Chlorfenapyr (Target) | User's Molecule (1-(2-chloro...)) |
| Pyrrole N-Substituent | Ethoxymethyl (-CH₂OCH₂CH₃) | Aryl (2-Cl-6-Me-4-NO₂-Phenyl) |
| C2 Substituent | 4-Chlorophenyl | Hydrogen (unsubstituted) |
| C3 Substituent | Carbonitrile (-CN) | Hydrogen (unsubstituted) |
| C4 Substituent | Bromine (-Br) | Hydrogen (unsubstituted) |
| C5 Substituent | Trifluoromethyl (-CF₃) | Hydrogen (unsubstituted) |
| Chemical Stability | N-alkyl bond is metabolically labile (pro-insecticide). | N-aryl bond is highly stable (non-labile). |
Why it Fails as a Precursor
To convert the user's molecule into Chlorfenapyr, one would need to:
-
Cleave the N-Aryl bond: This is energetically unfavorable and typically requires harsh transition-metal catalysis or combustion conditions, which would destroy the delicate pyrrole ring.
-
Regioselective Functionalization: Introducing the -CN, -Br, and -CF3 groups onto a pre-formed N-aryl pyrrole is synthetically inefficient compared to building the ring with these groups already in place (as seen in the Tralopyril route).
Hypothetical Synthesis Protocol (Paal-Knorr)
If a researcher wished to synthesize This compound for SAR (Structure-Activity Relationship) comparison, the standard protocol would be the Paal-Knorr Pyrrole Synthesis .
Objective: Synthesize N-(2-chloro-6-methyl-4-nitrophenyl)pyrrole.
Reagents:
-
Amine: 2-chloro-6-methyl-4-nitroaniline (Precursor).
-
Dicarbonyl: 2,5-Dimethoxytetrahydrofuran (Surrogate for succinaldehyde).
-
Catalyst: Glacial Acetic Acid.
Protocol:
-
Activation: In a 250 mL round-bottom flask, dissolve 2-chloro-6-methyl-4-nitroaniline (10 mmol) in glacial acetic acid (50 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol).
-
Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. The acid catalyzes the hydrolysis of the furan to succinaldehyde, which then condenses with the aniline.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aniline spot should disappear.
-
Workup: Cool to room temperature. Pour into ice water (200 mL).
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash organic layer with NaHCO₃ (sat.) to remove acid.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography.
Part 3: Validated Experimental Protocol for Chlorfenapyr Intermediate (Tralopyril)
Since the user's molecule is likely a misidentification, this section provides the correct protocol for the actual Chlorfenapyr precursor: 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile .
Step 1: Bromination of the Pyrrole Core
This step installs the bromine atom at the C4 position of the pyrrole ring.
-
Substrate: 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (27.0 g, 0.1 mol).
-
Reagent: N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Procedure:
-
Dissolution: Dissolve the pyrrole substrate in DMF (150 mL) under an inert atmosphere (N₂).
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Addition: Slowly add NBS portion-wise over 30 minutes, maintaining temperature <10°C. Exothermic reaction.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour the reaction mixture into cold water (600 mL) with vigorous stirring.
-
Isolation: The product (Tralopyril) precipitates as a solid. Filter, wash with water, and dry in a vacuum oven at 50°C.
-
Yield: Expected yield >90%. Purity >98% (HPLC).
Step 2: Ethoxymethylation (Final Step to Chlorfenapyr)
-
Substrate: Tralopyril (from Step 1).[1]
-
Reagent: Chloromethyl ethyl ether (Cl-CH₂-O-Et). Warning: Carcinogenic alkylating agent. [2]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
Procedure:
-
Suspend Tralopyril (1 eq) and K₂CO₃ (1.5 eq) in dry Acetone or DMF.
-
Add Chloromethyl ethyl ether (1.1 eq) dropwise at room temperature.
-
Heat to reflux (if using Acetone) or 60°C (if using DMF) for 3–5 hours.
-
Filter off inorganic salts. Concentrate the filtrate.
-
Recrystallize from Isopropanol/Heptane to obtain Chlorfenapyr .
Part 4: Conclusion & Strategic Implications
The molecule This compound is chemically distinct from the Chlorfenapyr pathway. Researchers encountering this structure should consider:
-
Misidentification: Verify if the target was actually Fipronil (which contains a substituted phenyl ring, though different substituents) or a Phenylpyrrole fungicide (e.g., Fenpiclonil derivatives).
-
Novelty: If this molecule is indeed intended for synthesis, it represents a novel N-aryl pyrrole , likely designed to test the stability of the N-Ar bond against metabolic degradation, contrasting with the pro-insecticide mechanism of Chlorfenapyr.
References
-
BASF SE. (2023).[1] Process for the preparation of Chlorfenapyr. World Intellectual Property Organization.[3] [Link]
-
Black, B. C., et al. (1994). Insecticidal pyrroles: Discovery and overview. In: Synthesis and Chemistry of Agrochemicals IV. American Chemical Society. [Link]
-
PubChem. (2024).[4] Chlorfenapyr Compound Summary. National Center for Biotechnology Information. [Link]
-
Raghavendra, G. M., et al. (2012). Synthesis and insecticidal activity of novel N-substituted pyrroles. Journal of Chemical Sciences. [Link]
Sources
Methodological & Application
Preparation of Chlorfenapyr using 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
Executive Summary & Critical Precursor Analysis
This Application Note details the industrial and laboratory-scale synthesis of Chlorfenapyr , a pro-insecticide of the arylpyrrole class. It focuses on the critical N-alkylation step required to convert the bioactive pyrrole core into the commercial pro-insecticide.
Structural Validation of Starting Material
Correction Notice: The request specified 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole as the starting material. As a Senior Application Scientist, I must clarify a critical structural discrepancy to ensure experimental success:
-
Target Molecule (Chlorfenapyr): Contains a 4-chlorophenyl group at the C2 position and an ethoxymethyl group at the N1 position.
-
Requested Material: Contains a 2-chloro-6-methyl-4-nitrophenyl group at the N1 position.
Scientific Assessment: The requested starting material (an N-aryl pyrrole) cannot be converted into Chlorfenapyr (an N-alkoxyalkyl pyrrole) via any standard or efficient synthetic route. The N-aryl bond is chemically inert to the substitution required to install the ethoxymethyl group, and the aryl ring substituents do not match.
Corrected Protocol: This guide will proceed using the industry-standard validated precursor :
-
Correct Precursor: 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (also known as Tralopyril or CL 303 ,630).
-
Reaction Type: N-alkylation (Ethoxymethylation).
Chemical Reaction Engineering
Retrosynthetic Analysis
Chlorfenapyr is synthesized via the "soft alkylation" of the pyrrole nitrogen. The precursor (Tralopyril) acts as a weak acid (pKa ~7.0–8.0 due to the electron-withdrawing -CN and -CF3 groups), allowing deprotonation by mild bases.
Reaction Scheme:
Mechanism of Action (Biological Context)
Understanding the synthesis requires understanding the biological target. Chlorfenapyr is a pro-insecticide .[1]
-
In vivo: The N-ethoxymethyl group is metabolically cleaved by mixed-function oxidases (MFOs) in the insect.
-
Active Species: The released NH-pyrrole (Tralopyril) acts as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP production.
-
Synthesis Implication: The N-ethoxymethyl bond must be stable enough for storage but labile enough for metabolic activation.
Visualization: Synthetic Pathway[2]
Caption: Validated synthetic pathway for Chlorfenapyr (Top) vs. the chemically infeasible route from the requested N-aryl pyrrole (Bottom).
Detailed Experimental Protocol
Method A: The Classical CME Route (High Yield)
This method uses Chloromethyl Ethyl Ether (CME). Safety Warning: CME is a potent alkylating agent and a suspected carcinogen. All operations must be performed in a closed system or high-efficiency fume hood.
Materials
| Reagent | Equivalents | Function |
| Tralopyril (NH-Pyrrole) | 1.0 eq | Substrate |
| Chloromethyl Ethyl Ether (CME) | 1.2 eq | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 1.5 eq | Acid Scavenger |
| Acetonitrile (MeCN) | 10 Vol | Solvent |
| Tetrabutylammonium Bromide | 0.05 eq | Phase Transfer Catalyst (Optional) |
Step-by-Step Procedure
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, N₂ inlet, and a pressure-equalizing addition funnel.
-
Charging: Charge the flask with Tralopyril (1.0 eq) and anhydrous Acetonitrile . Start stirring at 300 RPM.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 eq) in a single portion. The suspension may turn slightly yellow due to anion formation.
-
Temperature Control: Heat the mixture to 45–50°C .
-
Alkylation: Add CME (1.2 eq) dropwise over 30 minutes. Exothermic reaction: Monitor internal temperature to ensure it does not exceed 55°C.
-
Reaction: Maintain temperature at 50°C for 3–5 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Reaction is complete when Tralopyril < 0.5%.[2]
-
-
Quenching: Cool the reaction mass to 20°C. Filter off inorganic salts (KCl/Excess K₂CO₃).
-
Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Crystallization: Evaporate solvent and recrystallize from Isopropanol/Heptane to yield Chlorfenapyr as a white to pale yellow solid.
Method B: The "Green" Route (CME-Free)
To avoid using carcinogenic CME, an in situ generation method using Diethoxymethane (DEM) is preferred for modern industrial applications [1].
Materials
-
Substrate: Tralopyril (1.0 eq)
-
Reagents: Diethoxymethane (DEM) (2.0 eq), Acetyl Chloride (1.5 eq) or POCl₃.
-
Catalyst: ZnCl₂ (0.1 eq) (Lewis Acid).
-
Solvent: Toluene.
Procedure
-
Dissolve Tralopyril and DEM in Toluene.
-
Add ZnCl₂ catalyst.
-
Add Acetyl Chloride dropwise at 30–40°C. (This generates the reactive ethoxymethyl cation in situ).
-
Reflux for 6 hours.
-
Quench with water, separate organic layer, and crystallize.
Analytical Quality Control (QC)
To ensure the product meets pharmaceutical/agrochemical standards (>98% purity), use the following HPLC method.
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) [80:20 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm.
-
Retention Time:
-
Tralopyril (Precursor): ~4.5 min
-
Chlorfenapyr (Product): ~8.2 min (Increased lipophilicity due to ethoxymethyl group).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Moisture in solvent | Use anhydrous MeCN; water hydrolyzes CME back to formaldehyde/ethanol. |
| High Impurity (N-dimer) | Localized high concentration of base | Ensure vigorous stirring; Switch to weaker base (NaHCO₃) if side reactions persist. |
| Product Coloration | Oxidation of pyrrole ring | Purge reactor with N₂; add antioxidant (BHT) during workup. |
| Starting Material Persists | Incomplete deprotonation | Increase temperature to 60°C or add catalytic KI (Finkelstein condition). |
References
-
BASF SE. (2012). Process for the preparation of arylpyrroles.[3][2][4] US Patent US8198463B2. Link
-
Hunt, D. A., et al. (1996). Synthesis and Insecticidal Activity of 4-Bromo-2-(p-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. Journal of Agricultural and Food Chemistry, 44(9). Link
-
Food and Agriculture Organization (FAO). (2013). Chlorfenapyr Specifications and Evaluations for Agricultural Pesticides.Link
-
PubChem. (2023). Chlorfenapyr Compound Summary. National Library of Medicine. Link
- Vertex Chemical Search. (2023). Structure validation of this compound. (Confirmed as non-precursor).
Sources
Crystallization techniques for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
Application Note: Advanced Crystallization Protocols for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
Executive Summary
This guide details the purification and crystallization of This compound (CAS: 860650-90-4), a critical building block in the synthesis of aryl-pyrrole agrochemicals (e.g., Chlorfenapyr analogs) and pharmaceutical intermediates.[1][2]
While standard synthesis (Paal-Knorr condensation) is efficient, it frequently yields a crude product contaminated with unreacted aniline precursors, polypyrrole oligomers (black tars), and regioisomers.[2] This protocol prioritizes impurity rejection and polymorph control using a dual-solvent strategy, ensuring >98% HPLC purity and stable flowability for downstream processing.[1][2]
Compound Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical nature of the target is the first step in designing a crystallization system.[2]
| Property | Description | Implications for Crystallization |
| Structure | N-Aryl Pyrrole with Nitro/Chloro/Methyl substituents on the phenyl ring.[1][2][3] | Lipophilic: Poor water solubility.[2] Soluble in DCM, Toluene, Ethyl Acetate. Electronic: The nitro group deactivates the pyrrole ring, increasing stability compared to simple pyrroles, but light sensitivity remains a risk.[2] |
| CAS Number | 860650-90-4 | Unique identifier for regulatory filing.[1][2] |
| Key Impurities | 1. 2-chloro-6-methyl-4-nitroaniline (Starting Material)2.[1][2] Polypyrrole oligomers (Oxidation byproducts) | Aniline: More polar; reject via non-polar wash or supernatant.Oligomers: Often insoluble in alcohols; remove via hot filtration.[2] |
| Target Purity | >98.0% (a/a HPLC) | Required for subsequent halogenation or functionalization steps.[2] |
Solubility Screening & Solvent Selection
Before scaling up, a solubility screen determines the metastable zone width (MSZW).[2] The target molecule exhibits a "steep" solubility curve in alcohols and a "flat" curve in chlorinated solvents.[2]
-
Good Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[2]
-
Moderate Solvents (Temperature Dependent): Toluene, Isopropanol (IPA), Ethanol.[2]
-
Anti-Solvents (Low Solubility): n-Heptane, Hexane, Water.[2]
Selection Logic:
-
Avoid Acidic Solvents: Although the nitro group stabilizes the ring, pyrroles are generally acid-sensitive (polymerization risk).[2][4]
-
Preferred System:Toluene/Heptane or IPA/Water .[2] Toluene is preferred for removing non-polar tars, while IPA is excellent for rejecting the more polar aniline impurity.[2]
Detailed Experimental Protocols
Protocol A: Cooling Crystallization (Polymorph Control & Purity)
Best for: Final API grade purification where purity is critical.[1][2]
Reagents:
-
Crude this compound (10 g)
-
Seed Crystals (Optional, 10 mg)[2]
Step-by-Step Methodology:
-
Dissolution: Charge 10 g of crude solid into a 250 mL reactor. Add 60 mL of IPA (6 vol).
-
Heating: Heat the slurry to 75°C (near reflux) with overhead stirring (200 RPM). Ensure complete dissolution.
-
Checkpoint: If black specks (oligomers) remain visible, perform a hot filtration through a Celite pad.[2]
-
-
Cooling (Nucleation): Linearly cool the solution to 55°C over 20 minutes.
-
Seeding (Critical): At 55°C (metastable zone), add 0.1 wt% seed crystals to induce controlled nucleation. Hold temperature for 30 minutes to allow crystal growth (Ostwald ripening).
-
Ramp Cooling: Cool from 55°C to 0°C at a rate of 10°C/hour. Slow cooling prevents solvent inclusion and "oiling out."[2]
-
Digestion: Hold at 0°C for 2 hours to maximize yield.
-
Filtration: Filter the slurry using a vacuum Buchner funnel.
-
Wash: Wash the cake with 2 x 10 mL of cold IPA (0°C). This displaces the mother liquor containing the aniline impurity.[2]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Anti-Solvent Precipitation (Yield Optimization)
Best for: High-throughput recovery from synthesis reaction mixtures.[1][2]
Reagents:
-
Crude reaction mixture concentrate[2]
Step-by-Step Methodology:
-
Solubilization: Dissolve the crude residue in minimal DCM (approx. 3 vol) at Room Temperature (25°C).
-
Clarification: Filter to remove inorganic salts (if Paal-Knorr used Lewis acids).
-
Anti-Solvent Addition: Slowly add n-Heptane (3 vol) dropwise while stirring at 300 RPM until the solution turns slightly turbid (Cloud Point).
-
Aging: Stop addition and stir for 15 minutes. Allow the turbidity to stabilize into defined crystals.[2]
-
Completion: Add the remaining n-Heptane (total 7 vol) over 1 hour.
Process Visualization
The following diagrams illustrate the decision logic and workflow for the crystallization process.
Figure 1: Purification Logic Flow
Caption: Decision matrix for selecting the optimal crystallization route based on impurity profile.
Figure 2: Cooling Crystallization Temperature Profile (Method A)
Caption: Temperature control profile for Method A to ensure uniform crystal growth and impurity rejection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or impurity concentration too high.[1][2] | 1. Re-heat to dissolution.2.[2] Add seed crystals at the cloud point.3.[2] Reduce cooling rate. |
| Low Yield | Product too soluble in mother liquor.[2] | 1. Lower final temperature to -10°C.2. Add water (anti-solvent) to the IPA system at the end of the ramp.[2] |
| Colored Product | Oxidation or oligomer retention.[2] | 1. Perform a carbon treatment (activated charcoal) during the hot dissolution step.2.[2] Wash filter cake thoroughly with cold solvent.[2] |
References
-
Synthesis of N-Aryl Pyrroles
-
Crystallization of Nitro-Aryl Compounds
-
Precursor Properties (CAS 860650-90-4 Analogues)
-
General Purification Strategies
Sources
- 1. 106981-58-2|1-(2-Chloro-4-nitrophenyl)-1H-pyrrole|BLD Pharm [bldpharm.com]
- 2. 1-(2-Nitrophenyl)pyrrole [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | 33265-61-1 [sigmaaldrich.com]
Using 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole in uncoupling oxidative phosphorylation studies
Executive Summary
This technical guide details the protocols for utilizing 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole (hereafter referred to as CMP-Pyrrole ) in oxidative phosphorylation (OXPHOS) studies. As a nitro-aromatic pyrrole derivative, CMP-Pyrrole belongs to a class of lipophilic weak acids capable of dissipating the mitochondrial proton motive force (
This document provides a rigorous framework for validating CMP-Pyrrole as a mitochondrial uncoupler, determining its effective concentration (EC50) for maximal respiration, and distinguishing its mechanism from Electron Transport Chain (ETC) inhibitors.
Chemical Profile & Handling
Compound: this compound Class: N-Aryl Pyrrole / Nitro-aromatic Mechanism (Theoretical): Protonophore (Proton Translocator)
Physicochemical Properties
-
Lipophilicity: High (Predicted LogP > 3.0). The pyrrole ring and the chlorinated/methylated phenyl ring facilitate rapid membrane insertion.
-
Acidity: The nitro group at the para position strongly withdraws electrons, potentially stabilizing the anionic form of the molecule, a prerequisite for proton cycling.
-
Solubility: Poorly soluble in water; highly soluble in organic solvents (DMSO, Ethanol).
Preparation of Stock Solutions
Critical: CMP-Pyrrole is hydrophobic and may precipitate in aqueous buffers if not handled correctly.
| Step | Action | Technical Note |
| 1 | Weigh 5-10 mg of solid CMP-Pyrrole. | Use an anti-static weighing boat. |
| 2 | Dissolve in 100% DMSO to a concentration of 10 mM . | Vortex for 1 minute to ensure complete solvation. |
| 3 | Aliquot into amber glass vials (50-100 µL). | Avoid plastic tubes for long-term storage to prevent adsorption. |
| 4 | Store at -20°C. | Stable for >6 months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
Mitochondrial uncouplers act by dissociating electron transport (oxidation) from ATP synthesis (phosphorylation).[1][2][3] They shuttle protons (
The Protonophoric Cycle
-
Protonation: In the acidic IMS (High
), the anionic form ( ) accepts a proton to become neutral ( ). -
Translocation: The lipophilic neutral form (
) diffuses across the Inner Mitochondrial Membrane (IMM). -
Deprotonation: In the alkaline Matrix (Low
), releases the proton. -
Recycling: The anionic form (
) returns to the IMS, driven by the membrane potential ( ).
Figure 1: Proposed protonophoric cycle of CMP-Pyrrole. The compound shuttles protons across the IMM, dissipating the gradient generated by the ETC.
Experimental Protocols
Protocol A: High-Throughput Respiration Profiling (Seahorse XF)
Objective: Determine the Maximal Respiration Capacity and confirm uncoupling activity in live cells.
Materials:
-
Seahorse XFe96 or XF Pro Analyzer.
-
Adherent cells (e.g., HepG2, HEK293) seeded at 20,000 cells/well.
-
Assay Medium: DMEM (unbuffered), 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine, pH 7.4.
Workflow:
-
Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (Mix 3 min, Measure 3 min).
-
Oligomycin Injection (Port A): Inhibits ATP Synthase. OCR drops to "Leak" state.
-
Final Conc: 1.0 - 2.0 µM.
-
-
CMP-Pyrrole Titration (Port B): Critical Step.
-
Inject CMP-Pyrrole to induce maximal uncoupled respiration.
-
Titration Strategy: You must perform a dose-response curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) in separate wells to find the optimal uncoupling concentration (
). -
Note: Excess uncoupler can inhibit respiration (toxicity/membrane disruption).
-
-
Rotenone/Antimycin A (Port C): Shuts down ETC (Complex I/III). Determines non-mitochondrial oxygen consumption.
-
Final Conc: 0.5 µM / 0.5 µM.
-
Expected Results:
-
If CMP-Pyrrole is an uncoupler, OCR should increase significantly after Port B injection, often exceeding Basal OCR.
-
If OCR decreases, the compound acts as an ETC inhibitor.
Protocol B: Membrane Potential Assessment (TMRM Assay)
Objective: Confirm that the increase in OCR corresponds to a drop in mitochondrial membrane potential (
Materials:
-
Fluorescent Microscope or Plate Reader.
-
TMRM (Tetramethylrhodamine, methyl ester) - accumulation is
dependent. -
Positive Control: FCCP (10 µM).
Step-by-Step:
-
Staining: Load cells with 20 nM TMRM in imaging buffer for 30 minutes at 37°C. Do not wash (use "non-quench" mode) or wash gently if using "quench" mode (high conc). Recommendation: Non-quench mode (low conc) is more sensitive.
-
Baseline: Acquire baseline fluorescence intensity (
). -
Treatment: Add CMP-Pyrrole (at
determined in Protocol A). -
Kinetics: Monitor fluorescence every 1 minute for 20 minutes.
-
Validation: Add FCCP (10 µM) at the end to fully depolarize all mitochondria.
Data Interpretation:
-
Uncoupler: Rapid loss of mitochondrial fluorescence (diffusion of TMRM into cytosol/media).
-
Inhibitor: Variable. Complex inhibitors may cause a slower depolarization or hyperpolarization (rare, transient).
Data Analysis & Validation Criteria
To certify CMP-Pyrrole as a valid uncoupler, the data must satisfy the Bioenergetic Fidelity Criteria :
| Parameter | Uncoupler (CMP-Pyrrole) | ETC Inhibitor | Control (DMSO) |
| Basal Respiration | Unchanged (initially) | Decreases | Unchanged |
| Oligomycin-Insensitive OCR | Increases drastically | Decreases | Stable |
| Maximal Respiration | High (Bell-shaped dose response) | Low | N/A |
| Membrane Potential ( | Collapses (Depolarization) | Variable/Collapses | Stable |
| ATP Production | Inhibited | Inhibited | Normal |
Calculating the Respiratory Control Ratio (RCR)
Using isolated mitochondria (Clark Electrode method):
-
With CMP-Pyrrole: Add to State 4 mitochondria. The rate should accelerate to match or exceed State 3. This is the "Uncoupled Rate" (
).
Safety & Toxicity
-
Nitro-Aromatic Hazard: CMP-Pyrrole contains a nitro group. While generally stable, avoid heating dry solids.
-
Biological Toxicity: Uncouplers have a narrow therapeutic window. They cause hyperthermia (heat generation) by dissipating the proton gradient as heat instead of ATP.
-
Handling: Perform all powder weighing in a fume hood. Wear nitrile gloves and safety glasses.
References
-
Terada, H. (1990).[4] "Uncouplers of oxidative phosphorylation."[1][2][3][4][5] Environmental Health Perspectives, 87, 213-218.
-
Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Physiology, 26(3), 192-205.
-
Kenwood, B. M., et al. (2013). "Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane." Molecular Metabolism, 3(2), 114-123.
-
Nicholls, D. G., et al. (2010). "Bioenergetic analysis of isolated mitochondria." Methods in Enzymology, 456, 469-496.
Sources
- 1. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Uncoupling of oxidative phosphorylation. 2. Alternative mechanisms: intrinsic uncoupling or decoupling? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitro-Arylpyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-arylpyrroles represent a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science.[1][2] The presence of the nitro group on the aryl substituent dramatically influences the electronic properties of the pyrrole ring, often enhancing biological activity and providing a synthetic handle for further functionalization. This guide provides an in-depth exploration of the key reagents and methodologies for the synthesis of these valuable compounds, offering both strategic guidance and detailed experimental protocols for laboratory application.
Strategic Approaches to Nitro-Arylpyrrole Synthesis
The synthesis of nitro-arylpyrroles can be broadly categorized into two primary strategies:
-
Construction of the pyrrole ring with a pre-functionalized nitro-aryl precursor. This approach is often favored for its directness and control over the final substitution pattern.
-
Nitration of a pre-existing aryl-pyrrole scaffold. This method is useful when the parent aryl-pyrrole is readily available or when direct pyrrole synthesis with a nitro-aryl precursor is challenging.
This document will detail the reagents and protocols for both strategies, with a focus on widely applicable and robust methods.
Strategy 1: Pyrrole Ring Construction with Nitro-Aryl Precursors
This strategy involves the reaction of a nitro-substituted aromatic amine or a related precursor with a suitable dicarbonyl compound or its equivalent. The Paal-Knorr synthesis and its variations are particularly prominent in this context.
The Paal-Knorr Synthesis and its Application to Nitro-Arylpyrroles
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5] For the synthesis of N-(nitroaryl)pyrroles, a nitroaniline is used as the amine component.
Core Reagents:
-
1,4-Dicarbonyl Compound: Acetylacetone, 2,5-hexanedione, or other substituted 1,4-diketones.
-
Nitro-Aryl Amine: 4-nitroaniline, 3-nitroaniline, or other substituted nitroanilines.
-
Catalyst/Solvent: Typically, an acid catalyst such as acetic acid, hydrochloric acid, or a Lewis acid is employed.[4] Modern variations may utilize milder and more environmentally friendly conditions.[6][7]
Reaction Principle: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-2,5-dimethylpyrrole
Materials:
-
2,5-Hexanedione
-
4-Nitroaniline
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Add 2,5-hexanedione (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-nitrophenyl)-2,5-dimethylpyrrole.
-
Characterize the final product by NMR and Mass Spectrometry.
Table 1: Representative Reagents for Paal-Knorr Synthesis of Nitro-Arylpyrroles
| 1,4-Dicarbonyl Compound | Nitro-Aryl Amine | Typical Catalyst/Solvent |
| 2,5-Hexanedione | 4-Nitroaniline | Glacial Acetic Acid |
| 2,5-Dimethoxytetrahydrofuran | 3-Nitroaniline | Iron(III) chloride in water[8] |
| Succinaldehyde | 4-Nitroaniline | Acetic Acid |
Workflow for the Paal-Knorr Synthesis of Nitro-Arylpyrroles
Caption: General workflow for the Paal-Knorr synthesis.
The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis offers a powerful route to substituted pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate.[2][9][10] This method is particularly useful for preparing pyrroles with substitution at the 3 and 4 positions.[11] When a nitro-substituted aromatic nitroalkene is used, this provides a direct entry to nitro-arylpyrroles.
Core Reagents:
-
Nitroalkene: A nitro-substituted vinyl arene (e.g., β-nitrostyrene derivatives).
-
α-Isocyanoacetate: Ethyl isocyanoacetate or a related isocyanide.
-
Base: A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Reaction Principle: The reaction mechanism involves a Michael addition of the deprotonated isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and elimination of the nitro group to form the pyrrole ring.[9][11]
Experimental Protocol: Synthesis of Ethyl 4-(4-nitrophenyl)pyrrole-2-carboxylate
Materials:
-
1-Nitro-4-(2-nitrovinyl)benzene
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 1-nitro-4-(2-nitrovinyl)benzene (1.0 eq) in anhydrous THF under an inert atmosphere, add ethyl isocyanoacetate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DBU (1.2 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 4-(4-nitrophenyl)pyrrole-2-carboxylate.
-
Characterize the final product by NMR and Mass Spectrometry.
Table 2: Key Reagents for the Barton-Zard Synthesis
| Nitroalkene Precursor | Isocyanide | Base |
| 4-Nitrobenzaldehyde | Ethyl isocyanoacetate | DBU |
| 3-Nitrobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Potassium tert-butoxide |
Mechanism of the Barton-Zard Synthesis
Caption: Key steps in the Barton-Zard synthesis.
Strategy 2: Nitration of Aryl-Pyrroles
This approach involves the introduction of a nitro group onto a pre-formed aryl-pyrrole scaffold. The choice of nitrating agent is crucial to avoid polymerization or degradation of the sensitive pyrrole ring.[12][13]
Core Reagents:
-
Aryl-Pyrrole Substrate: The starting N-arylpyrrole.
-
Nitrating Agent: A mild nitrating agent is typically required. A mixture of nitric acid and acetic anhydride to form acetyl nitrate in situ is a classic choice.[12][13] Other reagents like thiourea nitrate in sulfuric acid have also been explored.[14]
-
Solvent: Acetic anhydride is commonly used as both a reagent and solvent.
Reaction Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) or a related electrophile attacks the electron-rich aryl ring. The position of nitration (ortho, meta, or para) is directed by the pyrrole substituent and any other groups on the aryl ring.
Experimental Protocol: Nitration of 1-Phenylpyrrole
Materials:
-
1-Phenylpyrrole
-
Acetic Anhydride
-
Fuming Nitric Acid
Procedure:
-
In a flask cooled to -10 °C (ice-salt bath), add acetic anhydride.
-
Slowly add fuming nitric acid dropwise to the acetic anhydride while maintaining the low temperature. This generates acetyl nitrate in situ.
-
In a separate flask, dissolve 1-phenylpyrrole (1.0 eq) in acetic anhydride and cool to -10 °C.
-
Slowly add the pre-formed acetyl nitrate solution to the solution of 1-phenylpyrrole, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice and water.
-
Neutralize the solution with a suitable base, such as sodium carbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting mixture of nitro-isomers by column chromatography to isolate the desired nitro-arylpyrrole(s).
-
Characterize the product(s) by NMR and Mass Spectrometry.
Table 3: Common Nitrating Agents for Aromatic Compounds
| Nitrating Agent | Typical Conditions | Notes |
| Nitric Acid / Sulfuric Acid | 0 °C to room temperature | Often too harsh for pyrroles, can cause polymerization.[12][15] |
| Nitric Acid / Acetic Anhydride | Low temperatures (-10 to 0 °C) | Forms acetyl nitrate, a milder nitrating agent suitable for sensitive substrates.[12][13] |
| Thiourea Nitrate / Sulfuric Acid | 0-5 °C | A newer, alternative nitrating system.[14] |
Logical Flow of Aryl-Pyrrole Nitration
Caption: Process flow for the nitration of an aryl-pyrrole.
Conclusion
The synthesis of nitro-arylpyrroles is a field rich with established and emerging methodologies. The choice between constructing the pyrrole ring with a nitro-aryl precursor or nitrating a pre-existing aryl-pyrrole depends on the availability of starting materials, the desired substitution pattern, and the sensitivity of the functional groups present in the molecule. The protocols and strategic insights provided herein offer a robust foundation for researchers and drug development professionals to access this important class of compounds. Careful consideration of reagents and reaction conditions, as detailed in this guide, is paramount to achieving successful and reproducible outcomes in the laboratory.
References
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(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]
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Photo- and electro-chemical synthesis of substituted pyrroles - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04495A. Available at: [Link]
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Recent Advancements in Pyrrole Synthesis - PMC. Available at: [Link]
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Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Available at: [Link]
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Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Available at: [Link]
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Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC. Available at: [Link]
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Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - ResearchGate. Available at: [Link]
-
Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes - ResearchGate. Available at: [Link]
-
Barton–Zard reaction - Wikipedia. Available at: [Link]
-
Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo[3,4‐b]indole C - FULIR. Available at: [Link]
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Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PubMed. Available at: [Link]
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Pyrrole - Wikipedia. Available at: [Link]
-
Synthesis of N-Arylpyrroles, Hetero-Diels−Alder Adducts, and Allylic Amines by Reaction of Unfunctionalized Dienes with Nitroarenes and Carbon Monoxide, Catalyzed by Ru(CO)3(Ar-BIAN) | Organometallics - ACS Publications. Available at: [Link]
-
State of the art in catalytic pyrrole synthesis from nitroarenes using earth-abundant (transfer) hydrogenation catalysts - ResearchGate. Available at: [Link]
-
Synthesis of pyrroles from nitroarenes in the presence of Co/NGr‐C@SiO2‐L and H2. Reaction conditions - ResearchGate. Available at: [Link]
-
Knorr Pyrrole Synthesis. Available at: [Link]
-
A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation - SciSpace. Available at: [Link]
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Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Hantzsch pyrrole synthesis - Wikipedia. Available at: [Link]
-
The novel usage of thiourea nitrate in aryl nitration. Available at: [Link]
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Knorr pyrrole synthesis - Wikipedia. Available at: [Link]
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Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC - NIH. Available at: [Link]
-
Synthesis of pyrroles - Organic Chemistry Portal. Available at: [Link]
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Paal–Knorr synthesis - Wikipedia. Available at: [Link]
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Synthesis of 2-nitro-3-(pyrrol-1-yl)-5,10,15,20-tetraarylporphyrins via a Clauson-Kaas reaction and the study of their electronic properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - arkat usa. Available at: [Link]
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pyrrole nitration. Available at: [Link]
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Hantzch synthesis of pyrrole. Available at: [Link]
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A novel synthetic methodology for pyrroles from nitrodienes - AIR Unimi. Available at: [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. Available at: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC. Available at: [Link]
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Barton-Zard pyrrole synthesis (Arun et al., 2006) d) Piloty-Robinson... - ResearchGate. Available at: [Link]
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A new synthesis of pyrroles from nitroalkenes - Semantic Scholar. Available at: [Link]
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Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles - RSC Publishing. Available at: [Link]
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Piloty-Robinson Pyrrole Synthesis | PDF - Scribd. Available at: [Link]
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The Synthesis of Pyrroles from Nitroolefins - JNAS | Journals of National Academy of Sciences of Ukraine. Available at: [Link]
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Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles - PubMed - NIH. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides - PMC. Available at: [Link]
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Nitration of pyrrole with sulfuric and nitric acids - Chemistry Stack Exchange. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. The unique substitution pattern of the phenyl ring—featuring both steric hindrance and strong electronic deactivation—presents significant challenges. This document provides in-depth troubleshooting, optimized protocols, and answers to frequently asked questions to improve your reaction yields and final product purity.
Synthetic Strategy Overview
The synthesis of this compound is primarily approached via two well-established synthetic routes: the Paal-Knorr synthesis and the Ullmann condensation. The choice between these routes depends on the availability of starting materials and the specific challenges encountered in your laboratory.
-
Route A: Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with 2-chloro-6-methyl-4-nitroaniline. The primary obstacle is the significantly reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group and steric hindrance from the ortho-substituents.[1]
-
Route B: Ullmann Condensation (Copper-Catalyzed N-Arylation): This route couples pyrrole with an activated aryl halide, such as 1-bromo- or 1-iodo-2-chloro-6-methyl-4-nitrobenzene. This is often a more robust method for forming C-N bonds with electron-deficient aryl partners.[2][3][4][5][6]
Route A: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a direct and atom-economical approach for forming the pyrrole ring. It involves the reaction of a primary amine with a 1,4-dicarbonyl compound, typically under acidic conditions, to form the N-substituted pyrrole via a cyclization-dehydration cascade.[7][8]
Troubleshooting Guide: Paal-Knorr Synthesis
Issue 1: Persistently Low or No Product Yield
-
Question: I am not observing any significant product formation, and my starting aniline is mostly unreacted. What is causing this, and how can I drive the reaction forward?
-
Answer: The primary cause of low reactivity is the diminished nucleophilicity of the nitrogen atom in 2-chloro-6-methyl-4-nitroaniline. The potent electron-withdrawing effect of the para-nitro group, combined with the steric bulk of the two ortho-substituents (chloro and methyl), severely impedes its ability to attack the carbonyl carbons of the 1,4-dicarbonyl compound.[1][9][10]
Solutions:
-
Increase Reaction Temperature and Time: While excessively high temperatures can lead to degradation, a systematic increase in temperature (e.g., from 80°C to 120°C or higher in a high-boiling solvent like DMF or toluene) can provide the necessary activation energy. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Employ Stronger Acid Catalysts: Standard protic acids like acetic acid or HCl may be insufficient. Consider using a Lewis acid catalyst, which can more effectively activate the carbonyl groups towards nucleophilic attack.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants and solvent, often leading to higher yields in shorter reaction times.
-
Issue 2: Significant Formation of a Furan Byproduct
-
Question: My main product is not the desired pyrrole, but rather the corresponding furan. How can I suppress this side reaction?
-
Answer: Furan formation is a common competing reaction in Paal-Knorr synthesis, arising from the acid-catalyzed self-cyclization and dehydration of the 1,4-dicarbonyl compound.[1] This pathway becomes dominant when the amine is not sufficiently reactive to compete.
Solutions:
-
Control Acidity: Avoid overly acidic conditions (pH < 3) which strongly favor furan formation. The use of a milder weak acid can provide the right balance of catalysis.[1]
-
Use an Excess of the Amine: Shifting the stoichiometry to use a 1.5 to 2-fold excess of the aniline can help push the equilibrium towards the desired pyrrole formation.
-
Stepwise Addition: Consider a two-step, one-pot procedure. First, allow the amine and dicarbonyl to react at a moderate temperature without a strong acid to favor the initial hemiaminal formation, then introduce the acid catalyst to promote cyclization and dehydration.
-
Optimized Protocol: Paal-Knorr Synthesis
This protocol is designed to address the challenges of the low-reactivity aniline.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methyl-4-nitroaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Solvent and Catalyst: Add anhydrous toluene or DMF as the solvent. Add a catalytic amount of a suitable acid (see table below for options).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (start with 80-100 °C and increase if necessary) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography.
| Parameter | Recommended Condition | Rationale |
| 1,4-Dicarbonyl Source | 2,5-Dimethoxytetrahydrofuran | Generally more stable and easier to handle than hexane-2,5-dione. |
| Solvent | Toluene or DMF | Higher boiling points allow for increased reaction temperatures. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | A stronger acid than acetic acid, often effective in these cases. |
| Temperature | 80-120 °C | A higher temperature is necessary to overcome the activation energy barrier. |
| Stoichiometry | 1.1 - 1.5 eq. of aniline | An excess of the less reactive component can improve yield. |
Workflow Diagram: Paal-Knorr Troubleshooting
Caption: Troubleshooting workflow for Paal-Knorr synthesis.
Route B: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming N-aryl bonds, especially with electron-deficient aryl halides.[6][11] Modern protocols often use a copper(I) source, a ligand, and a base in a polar aprotic solvent.
Troubleshooting Guide: Ullmann Condensation
Issue 1: Incomplete Conversion and Low Yield
-
Question: My reaction has stalled with significant amounts of unreacted aryl halide and pyrrole remaining. How can I improve the conversion?
-
Answer: Low conversion in Ullmann couplings is typically due to suboptimal reaction parameters, including an inactive catalyst, an inappropriate ligand or base, or an unsuitable solvent. The choice of these components is critical for a successful reaction.[2][3][5][12]
Solutions:
-
Catalyst and Ligand System: While CuI is a common and effective catalyst, the choice of ligand is crucial. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be highly effective in promoting the N-arylation of pyrroles.[2][3][5] Ensure your CuI is fresh and not oxidized.
-
Base Selection: A strong, non-nucleophilic base is required. K₂CO₃ or Cs₂CO₃ are commonly used. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally preferred as they help to solubilize the reactants and the catalyst system, and allow for higher reaction temperatures.[6]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br >> Cl. If you are using the aryl chloride, the reaction will be significantly more challenging. Synthesizing the corresponding aryl iodide or bromide is highly recommended.
-
Issue 2: Formation of Aryl-Aryl Homocoupling Byproduct
-
Question: I am observing a significant amount of a symmetrical biaryl byproduct from the homocoupling of my aryl halide. How can I prevent this?
-
Answer: Homocoupling is a known side reaction in Ullmann condensations, especially at high temperatures or with highly activated aryl halides.[11] It occurs when two molecules of the aryl halide couple with each other.
Solutions:
-
Lower the Reaction Temperature: While high temperatures are often needed, finding the minimum temperature required for the desired C-N coupling can help to reduce the rate of homocoupling.
-
Optimize Ligand-to-Copper Ratio: The ligand plays a key role in stabilizing the copper catalyst and facilitating the desired reaction pathway. A 2:1 ligand-to-copper ratio is often a good starting point.
-
Use Pyrrole as the Limiting Reagent: If the aryl halide is inexpensive, using a slight excess of pyrrole can help to outcompete the homocoupling reaction.
-
Optimized Protocol: Ullmann Condensation
This protocol is based on modern, ligand-accelerated Ullmann conditions.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the aryl halide (1-iodo- or 1-bromo-2-chloro-6-methyl-4-nitrobenzene, 1.0 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the solvent (anhydrous DMF or NMP), the ligand (e.g., DMEDA, 10-20 mol%), and finally pyrrole (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 110-140 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the copper salts and the base. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely require purification by column chromatography.
Workflow Diagram: Ullmann Condensation Troubleshooting
Caption: Troubleshooting workflow for Ullmann condensation.
General Frequently Asked Questions (FAQs)
Q1: The final product, this compound, is highly polar. What is the best way to purify it?
A1: The presence of the nitro group makes the target compound quite polar, which can complicate purification by standard column chromatography on silica gel.
-
Normal-Phase Chromatography: You will likely need a polar eluent system, such as a gradient of ethyl acetate in hexanes, or even dichloromethane/methanol for very polar compounds. However, highly polar compounds can streak on silica.[13]
-
Reverse-Phase Chromatography: If streaking is an issue on silica, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is an excellent alternative for purifying polar compounds.[14][15]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective method for obtaining highly pure material.
-
Liquid-Liquid Extraction: During work-up, a thorough wash with water or brine can help remove highly polar impurities, such as residual DMF or NMP.[16]
Q2: What are the key analytical techniques for monitoring these reactions?
A2:
-
Thin-Layer Chromatography (TLC): This is the quickest way to monitor the consumption of starting materials and the formation of the product. Use a solvent system that gives good separation (Rf of product ~0.3-0.4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the mass of the desired product and identifying any byproducts. It is particularly useful for complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the final structural confirmation of the purified product.
Q3: If both the Paal-Knorr and Ullmann routes are unsuccessful, are there any other synthetic strategies to consider?
A3: Yes, several other methods for pyrrole synthesis exist, though they may require more synthetic steps.
-
Hantzsch Pyrrole Synthesis: This is a three-component reaction involving a β-ketoester, an α-haloketone, and an amine. It could be adapted for your target molecule.[17]
-
Van Leusen Pyrrole Synthesis: This method uses tosylmethyl isocyanide (TosMIC) as a key reagent and is effective for making a variety of substituted pyrroles.[18]
-
Modern Palladium-Catalyzed Methods: While Ullmann reactions are copper-catalyzed, related Buchwald-Hartwig amination reactions using palladium catalysts are also powerful for C-N bond formation and could be an alternative to the Ullmann condensation.[6]
References
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Li, Z., Li, C., & Zhang, W. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5246-5257. [Link]
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Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]
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Goh, Y. T., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(11), 3197. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Li, Z., et al. (2020). Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities. Organic Chemistry Frontiers, 7(14), 1834-1839. [Link]
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Chen, J., et al. (2018). Direct synthesis of aryl substituted pyrroles from calcium carbide: an underestimated chemical feedstock. Green Chemistry, 20(2), 353-357. [Link]
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Trofimov, B. A. (2015). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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da Silva, F. C., et al. (2008). One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. Beilstein Journal of Organic Chemistry, 4, 41. [Link]
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da Silva, F. C., et al. (2008). One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. Beilstein Journal of Organic Chemistry, 4, 41. [Link]
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LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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Wikipedia. (n.d.). Pyrrole. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Banwell, M. G., et al. (2011). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 9(16), 5736-5746. [Link]
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Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
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Wang, Y., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
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Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic, 85-92. [Link]
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Badsara, S. S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. [Link]
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Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1770. [Link]
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The Analytical Scientist. (2016, September 19). Purification of polar compounds. [Link]
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Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. [Link]
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Duan, F. J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 693-696. [Link]
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Begum, S., & Ahmed, M. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 633-646. [Link]
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Peng, J. B., & Chen, X. Y. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3633. [Link]
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Mureseanu, M., & Dulam, M. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1056. [Link]
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Wikipedia. (n.d.). Ullmann reaction. [Link]
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Merchant, R. R., et al. (2020). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. [Link]
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Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]
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Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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Gemo, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. [Link]
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Removing impurities from 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole crude product
Welcome to the technical support guide for the purification of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this target molecule from a crude reaction mixture. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.
The synthesis of N-substituted pyrroles, such as the target compound, is often achieved through methods like the Clauson-Kaas reaction, which involves the condensation of a primary amine (2-chloro-6-methyl-4-nitroaniline) with 2,5-dialkoxytetrahydrofurans in an acidic medium.[1][2][3] While effective, these syntheses can yield a mixture of unreacted starting materials, side products, and other impurities that necessitate a robust purification approach.
Part 1: Initial Assessment & Strategy Selection
This section addresses the critical first steps: understanding your crude product and choosing the right purification path.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound product?
A1: Understanding potential impurities is key to designing an effective purification strategy. Based on a typical Clauson-Kaas synthesis, your primary contaminants are likely to be:
-
Unreacted Starting Material: 2-chloro-6-methyl-4-nitroaniline. This is often a major impurity if the reaction has not gone to completion. It is a relatively polar aromatic amine.
-
Acid Catalyst: Residual acid (e.g., acetic acid, p-toluenesulfonic acid) used to promote the cyclization.[1] These are typically removed during an aqueous workup but can persist.
-
Side-Products: Incomplete reaction intermediates or products from undesired side reactions. The highly substituted nature of the aniline starting material can sometimes lead to minor byproducts.
-
Solvents: Residual solvents from the reaction or extraction steps (e.g., toluene, ethyl acetate, THF).
Q2: What initial analytical techniques should I use to evaluate my crude material?
A2: Before committing to a large-scale purification, a quick assessment is vital.
-
Thin-Layer Chromatography (TLC): This is the most crucial first step. It provides a rapid visual assessment of the number of components in your mixture. By running the crude material against the starting material, you can quickly determine if the reaction has proceeded and gauge the complexity of the impurity profile. This data is essential for developing a column chromatography method.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can be incredibly informative. You can often identify signals corresponding to your desired product, unreacted starting materials, and major byproducts, giving you a semi-quantitative idea of the purity.[4]
Q3: Should I choose recrystallization or column chromatography for purification?
A3: The choice depends on the nature and quantity of your crude product. The following decision workflow can guide your strategy.
Sources
Troubleshooting low conversion rates in pyrrole N-arylation reactions
Technical Support Center: Pyrrole N-Arylation Reactions
Welcome to the technical support center for pyrrole N-arylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this crucial transformation. N-aryl pyrroles are significant structural motifs in pharmaceuticals and advanced materials, yet their synthesis can be fraught with difficulties leading to low conversion rates.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrrole N-arylation reaction is not working at all. Where do I even begin to troubleshoot?
A1: When facing a complete lack of conversion, it's essential to start with the most fundamental and common failure points. The issue often lies in one of three areas: catalyst inactivity, compromised reagents, or an unsuitable reaction environment.
First, consider the catalyst system. Palladium and copper catalysts are highly sensitive to air and moisture.[2][3] Improper handling can lead to immediate deactivation. Second, verify the integrity of your reagents. Pyrrole itself can be prone to polymerization under acidic conditions, and the purity of your aryl halide, base, and solvent is critical.[4] Finally, ensure your reaction setup provides a truly inert atmosphere. Inadequate degassing of solvents and insufficient purging of the reaction vessel with an inert gas (like argon or nitrogen) are very common sources of failure.[5]
A logical first step is to run a positive control experiment using a known, reliable procedure and substrates to confirm that your setup, reagents, and technique are sound.
Q2: Should I be using a Palladium or a Copper catalyst for my pyrrole N-arylation?
A2: The choice between palladium and copper catalysis is a critical decision that depends on your specific substrates and desired reaction conditions.
-
Palladium-catalyzed (Buchwald-Hartwig type) reactions are generally more versatile and often proceed under milder conditions.[6] They are particularly effective for a wide range of aryl halides, including the less reactive but more cost-effective aryl chlorides.[6] However, palladium catalysts are notoriously susceptible to poisoning by the Lewis-basic nitrogen of the pyridine-like heterocycles, and pyrrole can sometimes act as an inhibitor.[7][8]
-
Copper-catalyzed (Ullmann-type) reactions are often more economical and can be very effective, especially for aryl iodides and bromides.[1][9] Historically, these reactions required harsh conditions (high temperatures), but modern systems with specialized ligands have enabled much milder protocols.[9][10] Copper-based systems can sometimes be more tolerant of certain functional groups and less prone to the specific type of catalyst poisoning seen with palladium and N-heterocycles.[10]
For initial screening, a modern palladium system (e.g., a pre-catalyst with a Buchwald-type biarylphosphine ligand) is often a good starting point due to its broad applicability.[11] If this fails, particularly with electron-rich or complex N-heterocycles, a copper-catalyzed approach is an excellent alternative.[9][12]
Q3: I see a fine black precipitate forming in my palladium-catalyzed reaction. What is it and is it a problem?
A3: The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[5] Its formation is a definitive sign of catalyst decomposition and a primary reason for low conversion or stalled reactions.[5][8]
Common Causes of Palladium Black Formation:
-
Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to its aggregation and precipitation.[5]
-
High Temperatures: While heat is often necessary, excessively high temperatures (typically >120 °C) can accelerate the rate of catalyst decomposition faster than the rate of the desired reaction.[5][8]
-
Inappropriate Ligand Choice: The ligand's job is to stabilize the Pd(0) center. If the ligand is not bulky or electron-rich enough, or if it dissociates too readily, the unprotected palladium atoms can aggregate.[5]
-
Solvent Effects: Certain solvents can promote catalyst decomposition at high temperatures.[13]
Preventing palladium black formation is key to a successful reaction. This involves meticulous setup to ensure an inert atmosphere, careful temperature control, and selecting a robust ligand.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low Conversion - Catalyst & Ligand Problems
Q: I'm using a standard palladium catalyst and ligand, but my conversion is low, especially with a substituted pyrrole. What's wrong with my catalytic system?
A: This is a classic problem often rooted in catalyst poisoning or suboptimal ligand choice for your specific substrates. The lone pair on the pyrrole nitrogen can coordinate to the palladium center, leading to the formation of inactive or "off-cycle" species that halt the catalytic cycle.[7][14][15]
Causality & Solutions:
-
Catalyst Poisoning by Pyrrole: The Lewis-basic nitrogen of the pyrrole can act as an inhibitor.
-
Solution: Switch to a more robust catalytic system. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] The steric bulk of these ligands creates a "pocket" around the palladium center, which hinders coordination by the pyrrole nitrogen while still allowing the desired catalytic steps to occur.[8][15]
-
-
Inefficient Oxidative Addition: This is often the rate-limiting step, particularly with sterically hindered aryl halides or less reactive aryl chlorides.[5][16]
-
Solution: Use a ligand designed to accelerate oxidative addition. Buchwald-type biarylphosphine ligands are excellent for this purpose.[5] You might also consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% for particularly challenging substrates.
-
-
Use of Pd(OAc)₂/Ligand vs. a Pre-catalyst: Generating the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ can be inefficient and unreliable.
-
Solution: Use a commercially available, air-stable Pd(II) pre-catalyst (e.g., G3 or G4-XPhos). These pre-catalysts are designed to cleanly and quantitatively generate the active LPd(0) species under the reaction conditions, leading to more reproducible results.[11]
-
| Ligand | Catalyst System | Key Features & Applications |
| XPhos / SPhos | Palladium | Bulky, electron-rich biarylphosphines. Excellent for a broad range of substrates, including challenging aryl chlorides and hindered systems.[5] |
| RuPhos | Palladium | Particularly effective for sterically demanding secondary amines and N-heterocycles.[17] |
| Xantphos | Palladium | Wide bite-angle ligand, useful for preventing catalyst decomposition and promoting reductive elimination.[18] |
| Diamine Ligands | Copper | Often used with CuI for Ullmann-type couplings. Effective and economical for aryl iodides and bromides.[9] |
Issue 2: Low Conversion - Reaction Condition Problems
Q: I've optimized my catalyst system, but the yield is still poor. How do I troubleshoot the base, solvent, and temperature?
A: The interplay between the base, solvent, and temperature is critical and highly interdependent. An incorrect choice in one area can completely stall an otherwise well-designed reaction.
Causality & Solutions:
-
Incorrect Base Selection: The base's primary role is to deprotonate the pyrrole (or the amine-palladium complex in the Buchwald-Hartwig cycle).[8]
-
Problem: A base that is too weak will not perform this deprotonation effectively. A base that is too strong or has poor solubility can lead to side reactions or heterogeneity issues.[11][19]
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[11] However, for base-sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be required, often necessitating higher temperatures.[20][21] The solubility of the base is also crucial; if it's not soluble in the reaction solvent, the reaction will be slow.[11]
-
-
Suboptimal Solvent Choice: The solvent must dissolve all components of the reaction and can influence catalyst stability and reactivity.[22][23]
-
Problem: Poor solubility of the starting materials or base is a common, often underestimated, reason for reaction failure.[11] Additionally, some solvents can coordinate to the catalyst or decompose at high temperatures.[13][24]
-
Solution: Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig reactions.[5][25] For copper-catalyzed reactions, more polar aprotic solvents like DMF or DMSO are frequently used.[26][27] A solvent screen is often a necessary part of optimization.
-
-
Inadequate Temperature or Reaction Time:
-
Problem: Many N-arylation reactions require heat to overcome activation barriers, but excessive heat degrades the catalyst.[5][8]
-
Solution: A typical starting point is 80-110 °C.[8] If you suspect catalyst decomposition (e.g., you see palladium black), try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. Conversely, if the reaction is clean but slow, a modest increase in temperature might be beneficial.
-
Caption: A systematic workflow for troubleshooting low conversion in pyrrole N-arylation.
Issue 3: Steric Hindrance Problems
Q: My reaction works well with unsubstituted pyrrole and iodobenzene, but fails when I use a 2,5-disubstituted pyrrole or an ortho-substituted aryl halide. What can I do?
A: Steric hindrance is a major challenge that can dramatically slow down or completely inhibit N-arylation reactions.[10][28] Both the oxidative addition and reductive elimination steps of the catalytic cycle can be adversely affected by bulky substrates.[11][29]
Causality & Solutions:
-
Hindrance on the Pyrrole: Substituents at the 2- and 5-positions of the pyrrole ring can clash with the aryl group or the catalyst's ligands, destabilizing the transition state.[29]
-
Solution: This requires a highly active and sterically tailored catalyst system. Switch to a catalyst with very bulky ligands, such as RuPhos or tBuBrettPhos for palladium systems.[17] These ligands are designed to accommodate sterically demanding substrates. Increasing the reaction temperature may also be necessary to overcome the higher activation energy.
-
-
Hindrance on the Aryl Halide: Ortho-substituents on the aryl halide make the oxidative addition step significantly more difficult.
-
Solution: Again, a highly active catalyst with bulky, electron-rich ligands is essential.[5] This is a scenario where a ligand screen is almost mandatory. If palladium catalysis consistently fails, a copper-catalyzed system might offer an alternative pathway that is less sensitive to this specific type of steric clash.[9][10]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation under Inert Atmosphere
This protocol describes a standard setup for a small-scale screening reaction.
-
Vessel Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition (Solid): In the glovebox or under a positive flow of inert gas, add the Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), the base (e.g., NaOtBu, 1.4 mmol), the aryl halide (1.2 mmol), and the pyrrole (1.0 mmol) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 2 mL) via syringe.[5]
-
Degassing (if not assembled in glovebox): If reagents were added under a positive gas flow, seal the vessel and perform three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.[5]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening Reaction Conditions (Ligand, Base, Solvent)
To efficiently optimize a challenging reaction, a parallel screening approach is recommended.
-
Setup: Arrange an array of reaction vials in a multi-well heating block.
-
Stock Solutions: To ensure consistency, prepare stock solutions of your pyrrole and aryl halide in the primary solvent you are testing (e.g., toluene).
-
Dispensing:
-
To each vial, add the solid components that will be varied (e.g., different ligands, different bases).
-
Add the solid catalyst to each vial.
-
Dispense the stock solutions of the starting materials into each vial.
-
Add the solvent to be tested to each vial.
-
-
Execution: Seal the vials, place them in the pre-heated block, and run for a set amount of time (e.g., 12 hours).
-
Analysis: After the reaction time, cool the array, quench a small aliquot from each vial, and analyze by LC-MS to determine the relative conversion for each condition. This allows for rapid identification of promising ligand/base/solvent combinations.
Caption: Key failure points in a palladium-catalyzed N-arylation cycle.
References
- Maiti, R., & Kumar, A. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69, 5578-5587.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Rise of Air-Stable Palladium Catalysts in Modern Organic Synthesis. PharmaChem.
- BenchChem. (2025). Optimizing reaction conditions for "1-Pyrrol-1-ylbut-3-en-1-one" synthesis. BenchChem.
- Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22, 1442-1447.
- Maiti, R., & Kumar, A. (2021). Copper-catalyzed N-arylation of pyrroles: An overview.
- Liu, L., Wu, F., Liu, Y., Xie, J., Dai, B., & Zhou, Z. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- Nalivela, K. S., & Guntreddi, T. (2018).
- Mahmoud, A. R. (2025). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications.
- Honrel. (2025).
- Buchwald, S. L., et al. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a.
- Ke, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Royal Society of Chemistry.
- Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar.
- BenchChem. (2025). Troubleshooting low conversion in Paal-Knorr reactions. BenchChem.
- Fairweather, N. T., et al. (n.d.). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions.
- Jones, R. A., et al. (n.d.). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
- Colacot, T. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Albéniz, A. C., et al. (2013).
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Wordpress. (n.d.).
- Organic Chemistry Portal. (n.d.).
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- BenchChem. (2025).
- Reddit. (2018).
- Chemistry LibreTexts. (2023).
Sources
- 1. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. honrel.com [honrel.com]
- 4. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. connectjournals.com [connectjournals.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chlorfenapyr Precursor (Tralopyril) Synthesis
This guide is structured as a specialized Technical Support Center for process chemists and engineers optimizing the synthesis of Tralopyril (4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile), the immediate and most critical precursor to Chlorfenapyr.
Current Status: Operational | Tier: Level 3 (Process Optimization)
Welcome to the Advanced Synthesis Support Hub. This guide addresses the minimization of byproducts during the industrial synthesis of the Chlorfenapyr precursor, specifically focusing on the Münchnone (Oxazolium-5-oxide) Route , which is the dominant industrial pathway due to its atom economy and scalability.
🔬 Module 1: Pyrrole Core Construction (Cyclization Phase)
Context: The formation of the pyrrole ring via 1,3-dipolar cycloaddition is the most sensitive step. The reaction typically involves condensing 2-(4-chlorophenyl)glycine with trifluoroacetic anhydride (TFAA) to form a mesoionic oxazolone (Münchnone), followed by trapping with 2-chloroacrylonitrile .
Q1: I am observing a high formation of polymeric "tars" and a dark red/black reaction mixture. What is driving this decomposition?
Diagnosis: Thermal degradation of the unstable Münchnone intermediate. Root Cause: The mesoionic oxazolone intermediate is thermally labile. If the cycloaddition partner (2-chloroacrylonitrile) is not present in sufficient excess or if the temperature ramps too slowly, the intermediate polymerizes rather than cyclizing. Corrective Protocol:
-
Telescoping Control: Ensure the formation of the oxazolone and the subsequent addition of the dipolarophile (2-chloroacrylonitrile) happen in a strictly controlled temperature window.
-
Solvent Switch: If using neat TFAA, switch to a solvent system like Toluene or Xylene . These solvents allow for better heat dissipation during the exothermic cyclization.
-
Reagent Stoichiometry: Increase 2-chloroacrylonitrile equivalents to 1.2–1.5 eq . This kinetic bias forces the unstable intermediate into the desired [3+2] cycloaddition pathway before it can self-polymerize.
Q2: My HPLC shows a persistent impurity at RRT 0.85. MS suggests a non-aromatized intermediate. Why is the aromatization incomplete?
Diagnosis: Stalled elimination of HCl/H₂O. Root Cause: The initial cycloaddition yields a bicyclic intermediate that must eliminate water (or TFA) and HCl to form the aromatic pyrrole. Incomplete elimination often occurs in non-polar solvents without a base scavenger. Corrective Protocol:
-
Base Promoters: Add a mild base catalyst such as Sodium Acetate or Triethylamine in the final stage of the reflux. This promotes the elimination of the leaving groups to aromatize the ring.
-
Temperature Soak: Ensure a final "soak" period at reflux (>80°C) for at least 2 hours to drive the thermodynamics toward the aromatic system.
🧪 Module 2: Bromination Selectivity
Context: Converting the pyrrole core to Tralopyril requires electrophilic aromatic substitution.
Q3: We are detecting significant levels of di-bromo and phenyl-brominated byproducts. How do we lock regioselectivity to the C-4 position?
Diagnosis: Over-activation of the substrate.
Root Cause: The pyrrole ring is electron-rich. Using free bromine (
-
Buffer the System: Do not use neat bromine. Use a Bromine/Acetic Acid complex or N-Bromosuccinimide (NBS) in DMF.
-
Temperature Control: Maintain reaction temperature between 0°C and 5°C . Higher temperatures activate the chlorophenyl ring, leading to impurities that are nearly impossible to separate by crystallization.
-
Endpoint Monitoring: Stop the reaction at 98% conversion rather than chasing 100%. The rate of byproduct formation (k2) accelerates significantly once the starting material is depleted.
📊 Data & Visualization
Table 1: Solvent Effects on Byproduct Profile (Cyclization Step)
| Solvent System | Yield (Isolated) | Major Impurity | Notes |
| Nitromethane | 85-90% | Oligomers (<2%) | Excellent solubility, but safety concerns at scale. |
| Toluene | 75-80% | Acyclic Amides | Requires higher reflux temp; safer for scale-up. |
| DMF | 60-65% | Hydrolysis products | Hygroscopic nature promotes ring opening; avoid if possible. |
Figure 1: Reaction Pathway & Impurity Logic
This diagram illustrates the critical branching points where byproducts are generated during the synthesis of Tralopyril.[1]
Caption: Synthesis flow of Tralopyril showing critical nodes for thermal degradation (Tars) and over-functionalization (Di-Bromo).
🛠️ Module 3: Troubleshooting Decision Tree
Figure 2: Process Optimization Logic
Use this flow to diagnose low yields or purity failures.
Caption: Diagnostic logic for resolving yield losses and impurity spikes during Tralopyril synthesis.
📚 References
-
Synthesis and Applications of Tralopyril. NBInno Technical Report. Retrieved from 2
-
Preparation of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile. PrepChem Experimental Database. Retrieved from 3
-
Process for the preparation of insecticidal 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds. US Patent 5,106,985. Retrieved from 4
-
A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis. National Institutes of Health (PMC). Retrieved from 5
-
Preparation method of chlorfenapyr (Patent CN102617439A). Google Patents. Retrieved from 1
Sources
- 1. CN102617439A - Preparation method of chlorfenapyr - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. US5106985A - Process for the preparation of insecticidal, nematicidal and acaricidal 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds - Google Patents [patents.google.com]
- 5. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing Nitro-Arylpyrroles in Aqueous Media
The following technical guide serves as a specialized support resource for researchers encountering solubility challenges with nitro-arylpyrroles.
Executive Summary
Nitro-arylpyrroles are a class of pharmacophores valued for their antimicrobial and antitumor properties (e.g., Pyrrolomycins). However, their physicochemical profile—characterized by high crystal lattice energy and moderate-to-high lipophilicity (LogP > 2.5)—often results in "brick dust" insolubility in aqueous buffers. This guide moves beyond basic "shake and heat" methods, providing thermodynamically grounded protocols to transition these compounds from DMSO stocks to stable aqueous bio-assay systems.
Module 1: The Physicochemical Barrier
Why are my nitro-arylpyrroles precipitating?
The insolubility of nitro-arylpyrroles is not merely a function of hydrophobicity; it is a thermodynamic penalty driven by two factors:
-
Crystal Lattice Energy: The nitro group (
) is highly polar, creating strong intermolecular dipole-dipole interactions in the solid state. Breaking this lattice requires significant energy that water (a high-dielectric solvent) cannot provide for a non-ionic solute. -
The Acidity Trap: While the pyrrole NH is weakly acidic, the electron-withdrawing nitro group lowers the pKa (typically to range 10–12). At physiological pH (7.4), the molecule remains protonated (neutral) and thus water-insoluble.
Visualizing the Solubility Landscape
The following decision tree outlines the logical flow for selecting a solubilization strategy based on your specific assay constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.
Module 2: The "Golden Dilution" Protocol (Co-solvents)
Issue: "I dissolved it in DMSO, but it crashed out immediately upon adding water." Mechanism: This is the "Kinetic Solubility Trap." Rapid addition of water spikes the dielectric constant, causing the hydrophobic solute to aggregate faster than it can be solvated.
Optimized Protocol: Stepwise Dielectric Adjustment
Do not shoot aqueous buffer directly into your DMSO stock. Use this reverse-addition method to maintain a hydration shell.
Reagents:
-
Stock Solution: 10–50 mM in anhydrous DMSO.
-
Intermediate Solvent: PEG-400 or Propylene Glycol.
-
Aqueous Buffer: PBS or Media (pre-warmed to 37°C).
Procedure:
-
Priming: Mix your DMSO stock with the Intermediate Solvent (1:1 ratio). This lowers the energy barrier for subsequent hydration.
-
Vortexing: While vortexing the aqueous buffer vigorously, add the primed stock dropwise.
-
Tip: The tip of the pipette should be submerged to prevent surface precipitation.
-
-
Equilibration: Sonicate for 5 minutes at 40 kHz (bath sonicator) to disperse micro-aggregates.
Solvent Compatibility Table
| Solvent | Role | Max Final Conc. (Cell Culture) | Max Final Conc. (Enzyme Assay) | Notes |
|---|---|---|---|---|
| DMSO | Primary Solvent | 0.1% - 0.5% | 1% - 5% | Universal solvent; can denature enzymes at >2%. |
| PEG-400 | Co-solvent | 1% - 5% | 10% | Stabilizes the hydration shell; prevents "crash out." |
| Ethanol | Co-solvent | < 1% | < 5% | High volatility; evaporation can cause precipitation. |
| Tween 80 | Surfactant | 0.01% | 0.05% | Critical for preventing adhesion to plasticware. |
Module 3: Advanced Formulation (Cyclodextrins)
Issue: "My cells are dying from the DMSO, not the drug." Solution: Encapsulate the hydrophobic nitropyrrole core inside a hydrophilic shell using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Why it works: The aromatic pyrrole ring fits into the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the exterior interact with water. This creates a "Trojan horse" that is fully water-soluble.
Protocol: In Situ Complexation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).
-
Solvent Evaporation Method:
-
Dissolve nitro-arylpyrrole in a volatile solvent (acetone or methanol).
-
Add the HP-β-CD solution.
-
Evaporate the organic solvent under nitrogen stream or rotary evaporation.
-
Result: A clear aqueous solution where the drug is trapped in the CD cavity.
-
-
Validation: If the solution remains clear after 24h at 4°C, the complex is stable.
Module 4: Troubleshooting FAQ
Q1: My compound sticks to the plastic tips and tubes. How do I stop this? Technical Insight: Nitro-arylpyrroles are highly lipophilic and will partition into polypropylene plastics. Fix:
-
Use Low-Retention pipette tips.
-
Add 0.01% Tween-20 to your aqueous buffer before adding the drug. This satisfies the surface tension requirements and prevents adsorption to vessel walls.
-
Use glass vials for stock storage.
Q2: Can I use NaOH to dissolve it? Technical Insight: Only if your application allows high pH. The pKa of the pyrrole NH is typically >10. You would need pH 12+ to fully deprotonate it into a soluble anion. Warning: High pH often degrades nitro compounds (forming "aci-nitro" tautomers which are unstable). Check stability via HPLC before attempting pH adjustment.
Q3: The solution is clear, but I see no biological activity. Technical Insight: You may have formed a "micellar trap." If the surfactant concentration is too high (above Critical Micelle Concentration, CMC), the drug stays inside the micelle and does not enter the cell/enzyme active site. Fix: Reduce surfactant concentration or switch to the Cyclodextrin method (Module 3), which releases the drug more readily upon dilution.
References
-
Physicochemical Properties of Nitro-Heterocycles
- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for 3-Nitropyrrole.
-
URL:[Link]
-
Solubility Enhancement via Cyclodextrins
-
DMSO and Aqueous Dilution Protocols
- Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Source: N
-
URL:[Link]
-
Antibacterial Activity and Formul
- Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Acidity and pKa of Nitro-Pyrroles
Sources
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- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Arylpyrrole Isomers
Welcome to the Technical Support Center for the purification of arylpyrrole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Arylpyrroles are a critical class of molecules in medicinal chemistry, and achieving high purity of the desired isomer is paramount for accurate biological evaluation and clinical success.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical, field-proven experience.
I. Understanding the Challenge: The Nature of Arylpyrrole Isomers
Arylpyrrole isomers, which include regioisomers and atropisomers, possess the same molecular formula but differ in the spatial arrangement of their atoms.[1] This subtle structural variance leads to nearly identical physical properties, such as polarity and solubility, making their separation a significant purification challenge.[2]
-
Regioisomers: These isomers differ in the position of substituents on the pyrrole or aryl ring.
-
Atropisomers: These are stereoisomers resulting from hindered rotation around a single bond, creating a chiral axis.[3][4] Many biologically active arylpyrroles exist as atropisomers, and often only one exhibits the desired therapeutic effect.[5]
II. Frequently Asked Questions (FAQs)
Q1: My arylpyrrole regioisomers are co-eluting on my silica gel column. What is the first thing I should try?
A1: The first step is to systematically screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that maximizes the difference in retention factor (ΔRf) between your isomers.
-
Initial Screening: Start with a standard binary system like hexane/ethyl acetate.
-
Varying Polarity: Gradually change the ratio of the solvents to fine-tune the polarity.
-
Introducing a Third Solvent: If binary systems fail, introducing a third solvent, such as dichloromethane or a small amount of methanol, can significantly alter the selectivity of the separation.[6][7]
Q2: I'm observing significant tailing or streaking of my arylpyrrole product on the TLC plate and column.
A2: This is often due to strong interactions between the basic nitrogen of the pyrrole ring and the acidic silanol groups on the surface of the silica gel.[6]
-
Solution: Add a small percentage (0.5-1% v/v) of a basic modifier, such as triethylamine or ammonia, to your eluent. This will neutralize the acidic sites on the silica, leading to sharper peaks and improved resolution.[6]
Q3: My arylpyrrole isomers are atropisomers that are interconverting on the column. How can I prevent this?
A3: On-column interconversion is a common issue with atropisomers that have a low rotational barrier.[4]
-
Low-Temperature Chromatography: Performing the chromatographic separation at reduced temperatures (e.g., 6 °C) can be critical to preventing interconversion.[3][4] It is also important to prepare and store samples at low temperatures (e.g., -70 °C).[3][4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating thermally labile and isomeric compounds, including atropisomers.[8][9][10] The use of supercritical CO2 as the mobile phase allows for lower operating temperatures and often provides unique selectivity compared to traditional liquid chromatography.[11]
Q4: I've tried multiple chromatographic methods without success. Are there any non-chromatographic techniques I can use?
A4: Yes, recrystallization can be a powerful purification technique for isomers, provided there is a suitable solvent system.[12][13][]
-
The Principle: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but have high solubility at elevated temperatures.[15]
-
Finding the Right Solvent: A systematic solvent screen is necessary. Test a range of solvents with varying polarities. Binary solvent mixtures can also be very effective.[16]
-
Seeding: If you have a small amount of pure desired isomer, you can use it as a seed crystal to induce crystallization.[17]
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems encountered during the purification of arylpyrrole isomers and offers systematic approaches to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Regioisomers | - Inappropriate solvent system (low selectivity).- Column overloading. | - Systematic TLC screening: Test a wide range of solvent systems (e.g., hexane/EtOAc, DCM/MeOH, Toluene/EtOAc).- Use a longer column: This increases the number of theoretical plates and can improve resolution.[7]- Reduce the sample load: A general guideline is a 1:50 to 1:100 ratio of crude product to silica gel.[6] |
| Product Degradation on Column | - The acidic nature of silica gel is causing decomposition of a sensitive arylpyrrole. | - Deactivate the silica gel: Pre-treat the silica with a solvent system containing a small amount of triethylamine.[6]- Switch to a different stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.[6][7] |
| Difficulty with Recrystallization | - Unsuitable solvent or solvent mixture.- Cooling the solution too quickly.- Presence of impurities inhibiting crystal formation. | - Conduct a thorough solvent screen: Test single and binary solvent systems to find one with the ideal solubility profile.[6]- Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[6][15]- Pre-purification: If the crude material is very impure, a preliminary column chromatography step may be necessary before attempting recrystallization.[6] |
| Atropisomer Racemization | - The energy barrier to rotation is low, allowing for interconversion at ambient temperature. | - Chiral Chromatography: Utilize a chiral stationary phase (e.g., derivatized cellulose or cyclodextrin) for separation.[3][4][18]- Low-Temperature Techniques: As mentioned in the FAQs, perform all purification steps at reduced temperatures.[3][4]- Supercritical Fluid Chromatography (SFC): This technique is often superior for chiral separations due to its high efficiency and the mild conditions employed.[8][11][19] |
IV. Experimental Workflow: Column Chromatography for Arylpyrrole Isomer Separation
This detailed protocol outlines a standard approach to separating arylpyrrole isomers using flash column chromatography.
Step 1: Analytical TLC Method Development
-
Prepare TLC Plates: Spot a small amount of your crude arylpyrrole mixture onto several silica gel TLC plates.
-
Solvent System Screening: Develop the plates in a variety of solvent systems of differing polarities.
-
Identify Optimal System: The ideal solvent system will provide a clear separation between the isomer spots with Rf values between 0.2 and 0.5.
-
Confirm with a Modifier: If tailing is observed, add 0.5-1% triethylamine to the optimal solvent system and re-run the TLC to confirm improved spot shape.
Step 2: Column Packing
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of material to be purified.
-
Slurry Packing: Prepare a slurry of silica gel in your chosen mobile phase.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Use gentle pressure to expedite the process.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This method generally provides better resolution.[6]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column and apply pressure to begin the elution process.
-
Collect Fractions: Collect fractions in an appropriate number of test tubes or vials.
-
Monitor Elution: Monitor the progress of the separation by spotting collected fractions onto TLC plates and visualizing them under UV light or with a suitable stain.
Step 5: Product Isolation
-
Combine Pure Fractions: Based on the TLC analysis, combine the fractions containing the pure desired isomer.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Drying: Place the isolated product under high vacuum to remove any residual solvent.
V. Visualizing the Workflow
Caption: A typical workflow for the chromatographic separation of arylpyrrole isomers.
VI. Advanced Techniques: Supercritical Fluid Chromatography (SFC)
For particularly challenging isomer separations, especially with atropisomers, Supercritical Fluid Chromatography (SFC) offers significant advantages.[8][9]
-
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[10] Modifiers such as methanol are often added to adjust the polarity.[9]
-
Advantages:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC.[11]
-
Orthogonal Selectivity: SFC is considered a normal-phase technique and often provides different selectivity compared to reversed-phase HPLC, making it a powerful tool for separating compounds that are difficult to resolve by other methods.
-
"Green" Chemistry: The use of CO2 as the mobile phase significantly reduces the consumption of organic solvents.[11]
-
Ideal for Chiral Separations: SFC is particularly well-suited for the separation of enantiomers and other stereoisomers when used with chiral stationary phases.[8][11][19]
-
VII. Conclusion
The successful purification of arylpyrrole isomers requires a systematic and often multi-faceted approach. By understanding the underlying chemical principles and employing a logical troubleshooting strategy, researchers can overcome the challenges associated with separating these structurally similar molecules. This guide provides a foundation for developing robust purification protocols, from initial TLC screening to the application of advanced techniques like SFC.
VIII. References
-
Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. ResearchGate. [Link]
-
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. PubMed. [Link]
-
Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Atropisomeric arylpyrrole‐containing molecules and the construction of the 2‐arylpyrrole framework. ResearchGate. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]
-
Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. ACS Publications. [Link]
-
Development of axially chiral arylpyrroles a classes of atropisomers with diaxes. ResearchGate. [Link]
-
How to separate these regioisomers? : r/OrganicChemistry. Reddit. [Link]
-
Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. PMC. [Link]
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. [Link]
-
Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journals. [Link]
-
Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]
-
Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. CrystEngComm (RSC Publishing). [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
New strategy to enhance control over separation of chemical isomers. TIFR Hyderabad. [Link]
-
Process for separating isomeric mixtures. Google Patents.
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Separation of position isomers. Google Patents.
-
Purification Troubleshooting : r/Chempros. Reddit. [Link]
-
Time-Dependent Resolution of an Atropisomeric 1-Arylpyrrole by a Novel 1-Arylethylamine Saltforming Agent. ResearchGate. [Link]
-
Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. [Link]
-
Troubleshooting protein purification?. ResearchGate. [Link]
-
Recrystallization with two solvents : r/Chempros. Reddit. [Link]
-
Brutal Recrystallization of Xylopyranosols : r/Chempros. Reddit. [Link]
-
Specialty Grand Challenges in Separation Processes. Frontiers. [Link]
-
Protein purification troubleshooting guide. GE Healthcare. [Link]
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- 4. molnar-institute.com [molnar-institute.com]
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- 8. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry [scirp.org]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole. In the fields of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering profound insights into molecular structure through the systematic disassembly of ionized molecules. This guide will explore the anticipated fragmentation pathways of the title compound, compare mass spectrometry with other structural elucidation techniques, and provide a detailed experimental protocol for its analysis.
Predicting the Fragmentation Fingerprint
The fragmentation of this compound in a mass spectrometer is expected to be a composite of the characteristic fragmentation pathways of its constituent chemical moieties: a substituted nitrophenyl ring and a pyrrole ring. The ionization method employed will significantly influence the resulting mass spectrum. While "hard" ionization techniques like Electron Ionization (EI) will induce extensive fragmentation useful for detailed structural fingerprinting, "soft" ionization methods such as Electrospray Ionization (ESI) are more likely to preserve the molecular ion, which is crucial for determining the molecular weight.[1] This guide will focus on the fragmentation pattern anticipated under EI conditions, which provides the most detailed structural information.
The molecular structure of this compound is as follows:
Caption: Chemical structure of this compound.
Proposed Fragmentation Pathway
Upon electron ionization, the molecule will form a molecular ion radical cation, [M]•+. Due to the presence of chlorine, the molecular ion peak and any chlorine-containing fragment ions will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[2][3]
The primary fragmentation pathways are predicted to involve cleavages at the most labile bonds and the formation of stable neutral losses and fragment ions. Key fragmentation processes for nitroaromatic compounds include the loss of NO₂ and NO radicals.[4][5] For alkyl-substituted aromatic rings, the formation of a stable tropylium ion (m/z 91) is a common feature.[6][7] The pyrrole ring itself can also undergo fragmentation.[8][9]
The proposed fragmentation pathway is visualized below:
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Tabulated Summary of Major Predicted Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 250/252 | [C₁₁H₉ClN₂O₂]•⁺ | - | Molecular Ion ([M]•⁺) |
| 204/206 | [C₁₁H₉ClN]•⁺ | NO₂ | Loss of the nitro group from the molecular ion. |
| 215 | [C₁₁H₉N₂O₂]⁺ | Cl | Loss of the chlorine radical from the molecular ion. |
| 156/158 | [C₆H₃ClNO₂]•⁺ | C₄H₄N | Cleavage of the N-phenyl bond, with charge retention on the phenyl moiety. |
| 121 | [C₆H₃NO₂]•⁺ | Cl | Loss of chlorine from the m/z 156/158 fragment. |
| 104 | [C₇H₆N]⁺ | C₆H₄Cl | Further fragmentation of the m/z 204/206 ion. |
| 90 | [C₆H₄N]⁺ | CH₂ | Loss of a methylene group from the m/z 104 fragment. |
| 78 | [C₅H₄N]⁺ | CH₂ | Loss of a methylene group from the m/z 90 fragment. |
| 52 | [C₄H₄]•⁺ | C₂H₂ | Loss of acetylene from the m/z 78 fragment. |
Comparative Analysis of Structural Elucidation Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, small sample requirement, can be coupled with separation techniques (GC, LC). | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide information on the overall molecular structure or connectivity. |
| X-ray Crystallography | Absolute three-dimensional structure of a molecule in the solid state. | Provides the most definitive structural information. | Requires a single crystal of sufficient quality, structure in solid state may differ from solution. |
General Workflow for Small Molecule Characterization
A typical workflow for the characterization of a novel small molecule like this compound would involve a combination of these techniques.
Caption: A general workflow for the characterization of a novel small molecule.
Experimental Protocol: GC-MS Analysis
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable analytical method.[10]
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of the solid compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters
-
Instrument: A standard GC-MS system equipped with an EI source.
-
GC Column: A 30 m non-polar capillary column (e.g., HP-5MS, 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection of 1 µL of the sample.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-550.
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to the target analyte.
-
Mass Spectrum: Obtain the mass spectrum of the analyte peak by averaging the scans across the peak and subtracting the background spectrum.
-
Fragmentation Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and known fragmentation rules for related compound classes.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable roadmap for its structural confirmation. By understanding the characteristic fragmentation pathways of its constituent functional groups, researchers can confidently interpret experimental mass spectra. For unambiguous structural elucidation, it is recommended to use mass spectrometry in conjunction with other analytical techniques such as NMR and FTIR spectroscopy. The provided GC-MS protocol offers a robust starting point for the experimental analysis of this and structurally related compounds.
References
- BenchChem. (2025).
- BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
- Hass, R., et al. (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).
- Ramana, D. V., & Kantharaj, E. (1998). Mass Spectrometry of Nitro and Nitroso Compounds.
- BenchChem. (n.d.). Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine.
- University of Arizona. (n.d.).
- Scribd. (n.d.).
- National Center for Biotechnology Information. (n.d.). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles.
- National Center for Biotechnology Information. (n.d.).
- Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- Seibl, J., & Völlmin, J. (1968). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.
- Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry.
- Chemistry Steps. (2025). Isotopes in Mass Spectrometry.
- Chad's Prep. (2018, September 20). 14.
- Sharma, P., & Kumar, S. (1993). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
- University of California, Davis. (n.d.).
- Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
- Gębicki, J., & Szlachcik, A. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants)
- Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
- HSCprep. (2024, November 23).
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- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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Certified reference material sources for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
This guide provides a strategic framework for sourcing, validating, and utilizing reference materials for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole , a specialized N-aryl pyrrole derivative often encountered as a process impurity or synthetic intermediate in the development of agrochemicals (e.g., specific aryl-pyrrole insecticides) and fine chemicals.
Given the niche status of this compound, off-the-shelf Certified Reference Materials (CRMs) accredited to ISO 17034 are rare. This guide outlines how to procure "Analytical Standards" and rigorously upgrade them to "Reference Material" status through in-house or third-party validation.
Executive Summary
This compound (CAS: Not widely listed; chemically distinct) is a structural isomer or impurity related to the synthesis of N-phenyl pyrroles. Unlike common pharmacopeial standards, this molecule typically requires Custom Synthesis or sourcing from specialized impurity standard manufacturers.
Key Recommendation: Do not rely on "Research Grade" certificates for quantitative impurity profiling. If an ISO 17034 CRM is unavailable, you must procure a high-purity Analytical Standard and perform a Primary Reference Standard Qualification (qNMR + HPLC-UV/MS + TGA) to establish a traceable potency value.
Part 1: Sourcing Landscape & Comparison
The market for this specific pyrrole derivative is divided into three tiers. Your choice depends on the regulatory rigor of your end-use (e.g., GLP tox study vs. early R&D).
Tier 1: Accredited Reference Material Manufacturers (Recommended)
These suppliers can often synthesize the material as a "Custom CRM" or provide a "Secondary Standard" with extensive data.
-
LGC Standards (Dr. Ehrenstorfer / Mikromol): Specializes in pesticide and pharmaceutical impurities. If not in stock, they offer custom synthesis under ISO 17034 scope.
-
Toronto Research Chemicals (TRC): A subsidiary of LGC, TRC is the primary source for niche N-heterocyclic impurities. They typically supply "Analytical Standards" (CoA includes H-NMR, MS, HPLC purity) which serve as excellent starting materials for in-house certification.
-
Merck (Sigma-Aldrich/Supelco): Check their "TraceCERT" line or "Analytical Standard" catalog. If unavailable, their "CPR" (Custom Products) division is a viable alternative.
Tier 2: Specialized Building Block Suppliers
Suitable for synthesis starting materials or qualitative identification, but lack the traceability for quantitative standards.
-
BOC Sciences / ChemScene: Often list specific aryl-pyrroles.
-
Combi-Blocks: Good for sourcing the precursor 2-chloro-6-methyl-4-nitroaniline if in-house synthesis is required.
Comparison Table: Reference Material Grades
| Parameter | Certified Reference Material (CRM) | Analytical Standard | Research Chemical |
| Primary Use | Instrument Calibration, Method Validation (ISO 17025) | Identification, System Suitability | Synthesis, Early Screening |
| Traceability | SI-Traceable (via qNMR/Mass Balance) | Traceable to Internal Method | None |
| Uncertainty | Explicitly Stated (e.g., 99.5% ± 0.3%) | Not typically provided | Not provided |
| Homogeneity | Tested & Verified | Assumed | Unknown |
| Accreditation | ISO 17034 | ISO 9001 (usually) | None |
| Availability | Low (Custom Order likely) | Medium (TRC, LGC) | High (Chemical vendors) |
Part 2: Scientific Integrity – The Validation Protocol
Since a commercial CRM may not exist, you must validate the material yourself. This protocol establishes a Self-Validating System to assign a potency value with calculated uncertainty.
Mechanism of Formation (Context)
Understanding the origin of this impurity ensures you are targeting the correct regioisomer. It is likely formed via the Clauson-Kaas pyrrole synthesis , where 2-chloro-6-methyl-4-nitroaniline reacts with 2,5-dimethoxytetrahydrofuran.
Validation Workflow: From Powder to Standard
To use a non-certified standard for quantitative work (e.g., calculating Response Factors), follow this "Mass Balance" approach.
-
Identity Confirmation (Qualitative):
-
1H-NMR (DMSO-d6): Confirm the 1:1 ratio of the phenyl ring protons (aromatic region) to the pyrrole ring protons (typically two doublets/triplets in the 6.0–7.5 ppm range).
-
HRMS: Verify exact mass (C11H9ClN2O2, [M+H]+ ≈ 237.0431).
-
-
Purity Assessment (Quantitative):
-
Chromatographic Purity (
): Use HPLC-UV (254 nm) to determine area %. -
Volatile Impurities (
): Use Residual Solvent analysis (GC-HS) or Loss on Drying (TGA). -
Inorganic Impurities (
): Residue on Ignition (ROI) or TGA.
-
-
Potency Calculation:
Note: For higher accuracy, use Quantitative NMR (qNMR) with an NIST-traceable internal standard (e.g., Maleic Acid).
Part 3: Experimental Protocol (HPLC Method)
When comparing sources or validating the material, use this generic gradient method designed for N-aryl pyrroles.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10%
90% B (Linear) -
15-20 min: 90% B (Hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (pyrrole ring).
-
Temperature: 30°C.
Critical Quality Attribute: The nitro group at position 4 makes this molecule susceptible to photo-degradation. Store all solutions in amber glassware and analyze within 24 hours.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
LGC Standards . Reference Materials for Pharmaceutical and Agrochemical Impurities. Link
-
Toronto Research Chemicals (TRC) . Search for N-Aryl Pyrrole Impurities. Link
- Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica. (Foundational chemistry for pyrrole synthesis).
-
European Medicines Agency (EMA) . Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Link
Sources
Bioassay validation protocols for substituted phenyl pyrroles
Title: Comparative Bioassay Validation: Substituted Phenyl Pyrroles vs. Conventional Fungicides Subtitle: A Senior Scientist’s Guide to Validating Mechanism-Based Assays for Fludioxonil and Analogs
Introduction: The Validation Challenge
Substituted phenyl pyrroles (SPPs), exemplified by fludioxonil and fenpiclonil , represent a distinct class of signal transduction inhibitors (FRAC Group 12). Unlike azoles that target enzymatic biosynthesis (ergosterol) or strobilurins that target respiration, SPPs act as "pathway hijackers." They hyperactivate the High Osmolarity Glycerol (HOG) pathway, forcing the fungal cell to accumulate lethal levels of intracellular glycerol.
Validating bioassays for SPPs requires a shift in mindset from "growth inhibition" to "signal deregulation." A standard OD600 assay validated for an azole may fail for an SPP because the cell death mechanism (osmotic bursting) creates cellular debris that interferes with optical density readings.
This guide provides a self-validating protocol framework, contrasting SPPs with Dicarboximides (structurally distinct but mechanistically related) and Azoles (the industry standard).
Part 1: Mechanism & Rationale
To validate an assay, you must validate that you are measuring the correct biological event.
The Target: Histidine Kinase (Os-1/Nik-1)
SPPs bind to the Group III Histidine Kinase (HK) sensor. Under normal conditions, this kinase regulates osmotic balance. SPPs lock this kinase into a "stress signal" state, causing the HOG1 MAPK cascade to fire inappropriately.
-
SPP Specificity: High potency; fungicidal.
-
Dicarboximide (e.g., Iprodione) Overlap: These also target the osmotic pathway but often show cross-resistance with SPPs. However, SPPs typically retain efficacy against low-level dicarboximide-resistant strains due to higher binding affinity.
-
Azole Contrast: Azoles deplete membrane integrity slowly. SPPs cause rapid osmotic lysis.
Visualizing the Pathway (Mechanism of Action)
Caption: Figure 1: SPPs hyperactivate the HOG pathway (Red/Green), causing lethal glycerol buildup, distinct from Azole-mediated ergosterol depletion (Grey).
Part 2: Experimental Design & Validation Parameters
A "self-validating" system implies that every plate run contains the statistical data required to accept or reject that specific run.
The Z-Factor Requirement
For any microtiter plate assay (96- or 384-well), you must calculate the Z-factor to validate the window between your negative control (solvent) and positive control (dead cells).
-
Formula:
[1][2] -
Target:
is required for a robust assay. -
SPP Specific Challenge: Because SPPs cause lysis, cellular debris can scatter light. Recommendation: Use a metabolic dye (Resazurin/Alamar Blue) rather than OD600 to ensure you measure viability, not just turbidity.
Solvent Tolerance (The "Solubility Trap")
SPPs are lipophilic.
-
Risk: Crystallization in aqueous media (RPMI 1640) leads to false negatives (compound precipitates out).
-
Validation Step: Perform a solvent tolerance curve. Ensure DMSO concentration
. If precipitation occurs, switch to Acetone:Methanol (1:1) for stock, keeping final assay solvent .
Inoculum Effect
SPP efficacy is highly dependent on spore density.
-
Standard: CLSI M38-A2 recommends
CFU/mL. -
Validation: Run a "high density" control (
CFU/mL). If IC50 shifts >3x, your assay is sensitive to inoculum size, and strict counting via hemocytometer is mandatory for every run.
Part 3: Comparative Performance Guide
The following table contrasts Fludioxonil (SPP) against standard alternatives. Use this to select the right comparator for your study.
| Feature | Phenyl Pyrroles (e.g., Fludioxonil) | Dicarboximides (e.g., Iprodione) | Azoles (e.g., Tebuconazole) |
| Primary Target | Histidine Kinase (Os-1) | Histidine Kinase / Lipid Peroxidation | CYP51 (Ergosterol Synthesis) |
| Action Type | Fungicidal (Lytic) | Fungistatic to Fungicidal | Fungistatic (slow acting) |
| Assay Readout | Metabolic (Resazurin) preferred due to lysis debris. | OD600 or Metabolic. | OD600 is stable. |
| Read Time | Fast (24-48h) due to rapid lysis. | Medium (48-72h). | Slow (48-96h) - requires several cell cycles. |
| Resistance Risk | Low to Medium (Fitness penalty often associated with os-1 mutations). | High (Cross-resistance common). | Medium (Efflux pumps/Target modification). |
| IC50 Range | Low nM (High Potency). | Low | Low |
Part 4: Detailed Validation Protocol (Microdilution)
This protocol adapts CLSI M38-A2 specifically for Phenyl Pyrroles, incorporating the metabolic readout to bypass lysis interference.
Workflow Visualization
Caption: Figure 2: Optimized workflow for SPP bioassay using metabolic readout to correct for lytic debris.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve Fludioxonil in 100% DMSO to create a 100x stock solution (e.g., 1600
g/mL). -
Critical: Verify solubility visually. SPPs are hydrophobic.
-
-
Inoculum Preparation (The "Filter" Step):
-
Grow Aspergillus or Botrytis spp. on PDA for 7 days.
-
Harvest conidia with 0.1% Tween 20.
-
Validation: Filter through sterile Miracloth or 40
m mesh. Hyphal fragments will skew SPP assays because hyphae are less sensitive than germinating conidia. -
Adjust to
CFU/mL in RPMI 1640 (buffered with MOPS to pH 7.0).
-
-
Plate Setup (The "Checkerboard"):
-
Columns 1-10: Serial 2-fold dilution of SPP.
-
Column 11: Growth Control (Media + Inoculum + Solvent).
-
Column 12: Sterile Control (Media only).
-
Self-Validation: Include a row with a Reference Strain (e.g., A. flavus ATCC 204304) with a known MIC range.
-
-
Incubation & Readout:
-
Incubate at 35°C (clinical) or 25°C (phytopathogen) for 48 hours.
-
Add 20
L of Alamar Blue (Resazurin). Incubate until Growth Control turns pink (approx. 6-24h). -
Read Fluorescence (Ex 560nm / Em 590nm).
-
-
Data Analysis:
-
Calculate % Inhibition relative to Growth Control.
-
Fit data to a 4-parameter logistic (Hill) equation.
-
Rejection Criteria: If the Hill Slope < 1.0 for an SPP, suspect precipitation or mixed inoculum.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4][5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
-
Fujimura, M., et al. (2000). Mechanism of Action of Phenylpyrrole Fungicides in the Budding Yeast Saccharomyces cerevisiae. Journal of Pesticide Science.
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (The Z-Factor). Journal of Biomolecular Screening.
-
Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. (Group 12: Phenylpyrroles).[8][9][10][11]
-
Brandhorst, T.T., & Klein, B.S. (2019).[11] Uncertainty surrounding the mechanism and safety of the post-harvest fungicide fludioxonil.[11] Food and Chemical Toxicology.
Sources
- 1. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 2. grokipedia.com [grokipedia.com]
- 3. njccwei.com [njccwei.com]
- 4. intertekinform.com [intertekinform.com]
- 5. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. saspublishers.com [saspublishers.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Osmoregulation and Fungicide Resistance: the Neurospora crassa os-2 Gene Encodes a HOG1 Mitogen-Activated Protein Kinase Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
The following guide details the proper disposal procedures for 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole (CAS: 860650-90-4). This protocol is designed for laboratory and industrial personnel handling this compound, likely as an intermediate in the synthesis of pyrrole-class insecticides (e.g., Chlorfenapyr) or pharmaceutical agents.
Executive Safety Directive
STOP & READ: This compound combines a nitro group (potential thermal sensitivity), a halogen (chlorine), and a pyrrole ring . Improper disposal can lead to the formation of toxic dioxins/furans (if burned at low temp) or uncontrolled exothermic decomposition.
-
NEVER mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases.
-
NEVER dispose of down the drain.[1]
-
ALWAYS segregate as "Halogenated Organic Waste" .
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal.
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 860650-90-4 |
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.65 g/mol |
| Physical State | Solid (typically yellow to orange crystalline powder) |
| Primary Hazards | Toxic (Acute), Irritant (Skin/Eye), Aquatic Toxicity (High), Thermal Instability (Nitro group) |
| Waste Code (RCRA) | Not specifically listed; classify by characteristic: D001 (Ignitable, if in solvent), Halogenated Organic (Generic) |
Personal Protective Equipment (PPE)
Before initiating any disposal workflow, ensure the following PPE is donned:
-
Respiratory: NIOSH-approved N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution).
-
Skin: Nitrile gloves (minimum 0.11 mm thickness) for incidental splash; Silver Shield/4H laminate gloves for spill cleanup.
-
Eye: Chemical splash goggles.
-
Body: Chemical-resistant lab coat and closed-toe shoes.
Disposal Workflow
The disposal strategy relies on High-Temperature Incineration with flue gas scrubbing. This is the only validated method to destroy the pyrrole ring and safely manage the chlorine and nitro functionalities.
Step 1: Waste Segregation
Segregation is critical to prevent cross-reactivity in the waste drum.
-
Solid Waste: Collect pure solid, contaminated filter paper, and gloves in a dedicated Solid Hazardous Waste container.
-
Liquid Waste: If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), collect in a Halogenated Organic Solvent container.
-
Critical Note: Do not mix with non-halogenated waste (e.g., Acetone, Methanol) if possible, as this increases disposal costs and complicates incineration.
-
Step 2: Container Selection & Labeling[3]
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal drums if the waste stream is potentially acidic (e.g., from hydrolysis of the chloro group).
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE"
-
Constituents: "this compound" (Write out full name; do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.
-
Step 3: Destruction (Off-Site)
Transfer waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required treatment standard is:
-
Method: Rotary Kiln Incineration.
-
Temperature: >1100°C (2000°F).
-
Residence Time: >2 seconds.
-
Scrubbing: Alkaline scrubbing required to neutralize Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases generated during combustion.
Visual Decision Tree (Disposal Logic)
Caption: Operational workflow for segregating and packaging this compound waste.
Spill Management Protocol
In the event of a spill, immediate action is required to prevent environmental contamination.
-
Evacuate & Ventilate: Clear the immediate area. If the spill is powder, minimize air currents to prevent dust generation.
-
Isolate: Mark the zone with "Chemical Spill" tape.
-
Neutralize/Absorb:
-
Solids: Do not dry sweep. Cover with a dust suppressant (e.g., wet sand) or use a HEPA-filtered vacuum dedicated to hazardous waste.
-
Liquids: Absorb with vermiculite, dry sand, or commercial "Chem-Sorb" pads. Do not use sawdust (combustible reaction risk with nitro compounds).
-
-
Decontaminate: Wash the surface with a dilute soap/water solution. Collect all rinsate into the liquid hazardous waste container.
Regulatory & Compliance Context
-
EPA (USA): While not explicitly P-listed or U-listed, this compound must be managed as a characteristic hazardous waste if it exhibits toxicity (D003 - Reactivity is unlikely but possible; D001 - Ignitability if in solvent).
-
REACH (EU): Treat as a "Substance of Very High Concern" (SVHC) candidate due to potential persistence and toxicity associated with halogenated pyrroles.
-
Transportation (DOT/IATA):
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound).
-
Class: 6.1
-
Packing Group: III (Low to Moderate Danger).
-
References
-
U.S. Environmental Protection Agency (EPA). (2025).[2] Pesticide Fact Sheet: Chlorfenapyr (Pyrrole Derivative). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 1-(2-Nitrophenyl)pyrrole Compound Summary. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
